molecular formula C11H14N2O4 B132262 Obtucarbamate A CAS No. 6935-99-5

Obtucarbamate A

Cat. No.: B132262
CAS No.: 6935-99-5
M. Wt: 238.24 g/mol
InChI Key: CNPWIVIIZHULCN-UHFFFAOYSA-N
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Description

Obtucarbamate A is a useful research compound. Its molecular formula is C11H14N2O4 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36549. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-[3-(methoxycarbonylamino)-4-methylphenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14N2O4/c1-7-4-5-8(12-10(14)16-2)6-9(7)13-11(15)17-3/h4-6H,1-3H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPWIVIIZHULCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OC)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80284285
Record name Dimethyl (4-methyl-1,3-phenylene)biscarbamate
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Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6935-99-5
Record name 6935-99-5
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Record name Dimethyl (4-methyl-1,3-phenylene)biscarbamate
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Record name Dimethyl 4-methyl-1,3-phenylenedicarbamate
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Foundational & Exploratory

Obtucarbamate A: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obtucarbamate A, a natural product with demonstrated antitussive and neuroinflammation inhibitory activities, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its primary natural source, Disporum cantoniense, and details the methodologies for its extraction and isolation. The protocols outlined herein are synthesized from the available scientific literature to support researchers in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source: Disporum cantoniense

The principal natural source of this compound is the root of Disporum cantoniense (Lour.) Merr.[1][2]. This plant is a member of the Liliaceae family and is distributed in various regions of Asia.

Table 1: Botanical Classification and Sourcing Information

ParameterDescription
Scientific Name Disporum cantoniense (Lour.) Merr.
Family Liliaceae
Plant Part Used Root
Geographical Distribution Asia

Isolation of this compound: Experimental Protocol

The isolation of this compound from the roots of Disporum cantoniense is achieved through a multi-step process involving solvent extraction followed by chromatographic purification. The following protocol is a synthesized methodology based on available research.

Plant Material Preparation and Extraction
  • Drying and Pulverization: The roots of Disporum cantoniense are collected, washed, and dried. The dried roots are then pulverized to a fine powder to increase the surface area for efficient extraction.

  • Solvent Extraction: The powdered root material is subjected to extraction with 95% ethanol. This process is typically performed at room temperature with continuous agitation over an extended period or via maceration. The resulting ethanolic extract contains a mixture of phytochemicals, including this compound.

  • Concentration: The ethanolic extract is filtered to remove solid plant material, and the filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude ethanolic extract is subjected to a series of chromatographic steps to isolate this compound from other co-extracted compounds.

  • Initial Fractionation (Column Chromatography):

    • Stationary Phase: Silica gel is commonly used as the stationary phase for the initial fractionation.

    • Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of petroleum ether and ethyl acetate (B1210297), with the concentration of ethyl acetate progressively increased.

    • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Fine Purification (Preparative HPLC):

    • Fractions enriched with this compound from the initial column chromatography are pooled, concentrated, and further purified using preparative High-Performance Liquid Chromatography (HPLC).

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: An isocratic or gradient elution with a mixture of methanol (B129727) and water is a common mobile phase system.

    • Detection: UV detection is used to monitor the elution of compounds, and the peak corresponding to this compound is collected.

Table 2: Summary of Chromatographic Parameters

ParameterInitial Column ChromatographyPreparative HPLC
Stationary Phase Silica GelReversed-Phase C18
Mobile Phase Petroleum Ether-Ethyl Acetate (Gradient)Methanol-Water (Isocratic or Gradient)
Detection Thin Layer Chromatography (TLC)UV Detection

Physicochemical and Spectroscopic Data

The identity and purity of the isolated this compound are confirmed through physicochemical and spectroscopic analysis.

Table 3: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₄N₂O₄
Molecular Weight 238.24 g/mol
Appearance White powder

Table 4: Spectroscopic Data for this compound

Spectroscopic MethodKey Data
¹H NMR Consistent with the established structure of this compound.
¹³C NMR Consistent with the established structure of this compound.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of this compound.

Experimental Workflow and Diagrams

The overall workflow for the isolation of this compound from Disporum cantoniense is depicted in the following diagram.

Obtucarbamate_A_Isolation_Workflow PlantMaterial Dried and Powdered Roots of Disporum cantoniense Extraction 95% Ethanol Extraction PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Ethanolic Extract Concentration->CrudeExtract ColumnChromatography Silica Gel Column Chromatography (Petroleum Ether-EtOAc Gradient) CrudeExtract->ColumnChromatography FractionCollection Fraction Collection and TLC Analysis ColumnChromatography->FractionCollection EnrichedFractions This compound Enriched Fractions FractionCollection->EnrichedFractions PrepHPLC Preparative HPLC (Reversed-Phase C18, MeOH-H₂O) EnrichedFractions->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound

References

An In-depth Technical Guide to Obtucarbamate A: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obtucarbamate A, a naturally occurring carbamate (B1207046) isolated from Disporum cantoniense, has emerged as a molecule of interest due to its significant biological activities, including potent antineuroinflammatory and antitussive properties. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed experimental protocols for its isolation and the evaluation of its biological activities are presented, alongside a discussion of its potential therapeutic applications. This guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Identity and Structure

This compound is chemically defined as methyl N-[3-(methoxycarbonylamino)-4-methylphenyl]carbamate.[1] Its structure features a central toluene (B28343) ring substituted with two methoxycarbonylamino groups at positions 1 and 3, and a methyl group at position 4.

Chemical Structure:

this compound chemical structure

Figure 1: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name methyl N-[3-(methoxycarbonylamino)-4-methylphenyl]carbamate[1]
CAS Number 6935-99-5[1]
Molecular Formula C₁₁H₁₄N₂O₄[1]
SMILES CC1=C(C=C(C=C1)NC(=O)OC)NC(=O)OC[1]
InChI InChI=1S/C11H14N2O4/c1-7-4-5-8(12-10(14)16-2)6-9(7)13-11(15)17-3/h4-6H,1-3H3,(H,12,14)(H,13,15)

Physicochemical Properties

Table 2: Physical Properties of this compound

PropertyValueSource
Molecular Weight 238.24 g/mol PubChem
Appearance PowderPharmaffiliates
Purity 95-98% (by HPLC)ChemNorm
Storage Conditions -20°C, sealed, in a ventilated, dry environmentChemNorm

Table 3: Computed Chemical Properties of this compound

PropertyValueSource
XLogP3 1.2PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 4PubChem
Exact Mass 238.09535693 DaPubChem
Monoisotopic Mass 238.09535693 DaPubChem
Topological Polar Surface Area 76.7 ŲPubChem
Heavy Atom Count 17PubChem

Table 4: Solubility of this compound

SolventConcentrationNotesSource
DMSO 250 mg/mL (1049.36 mM)Requires sonication; hygroscopicMedchemExpress
In vivo formulation 1 ≥ 2.08 mg/mL (8.73 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineMedchemExpress
In vivo formulation 2 ≥ 2.08 mg/mL (8.73 mM)10% DMSO, 90% (20% SBE-β-CD in Saline)MedchemExpress
In vivo formulation 3 ≥ 2.08 mg/mL (8.73 mM)10% DMSO, 90% Corn OilMedchemExpress
General Lab Solvents SolubleChloroform, Dichloromethane, Ethyl Acetate, AcetoneCertificate of Analysis

Biological Activity and Mechanism of Action

This compound has demonstrated significant potential in two key therapeutic areas: neuroinflammation and cough suppression.

Antineuroinflammatory Activity

This compound exhibits potent antineuroinflammatory effects. In a key study, it was shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine microglial BV2 cells with an IC₅₀ value of 10.57 μM. This inhibitory action on a key inflammatory mediator suggests its potential in managing neuroinflammatory conditions.

The precise signaling pathway by which this compound exerts its antineuroinflammatory effect is a subject of ongoing research. However, based on the known mechanisms of LPS-induced inflammation in microglial cells, it is hypothesized that this compound may interfere with key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

LPS_Induced_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to iNOS_mRNA iNOS mRNA Nucleus->iNOS_mRNA Induces Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces Obtucarbamate_A This compound Obtucarbamate_A->IKK Inhibits? Obtucarbamate_A->NFkB_p65_p50 Inhibits?

A potential mechanism of this compound's anti-inflammatory action.
Antitussive Activity

This compound has been identified as a potent antitussive agent. It was isolated from Disporum cantoniense, a plant used in traditional medicine, through bioactivity-guided fractionation for its cough-suppressing effects. Studies on animal models have confirmed its significant antitussive properties. Furthermore, the synthesis and evaluation of this compound derivatives have shown that structural modifications can lead to even more potent antitussive activity.

Experimental Protocols

Isolation of this compound from Disporum cantoniense

The following protocol is based on the bioactivity-guided isolation of this compound:

  • Extraction: The roots of Disporum cantoniense are extracted with ethanol (B145695) and water.

  • Fractionation: The ethanol extract, which shows significant antitussive activity, is subjected to further separation using various chromatographic techniques. This may include column chromatography over silica (B1680970) gel, followed by preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC).

  • Purification and Identification: Fractions are collected and monitored for purity. The structure of the isolated compound is then identified as this compound through physicochemical and spectroscopic data analysis, such as NMR and mass spectrometry.

Bioactivity-guided isolation of this compound.
Antineuroinflammatory Activity Assay: Inhibition of LPS-Induced Nitric Oxide Production in BV2 Cells

This protocol outlines the methodology to assess the antineuroinflammatory activity of this compound.

  • Cell Culture: Murine microglial BV2 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 2.5 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-treated for a specified period (e.g., 1-2 hours).

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response. Control wells without LPS and/or this compound are included.

  • Incubation: The cells are incubated for 24-48 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • The cell culture supernatant is collected.

    • An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant.

    • The mixture is incubated at room temperature for 10-15 minutes.

    • The absorbance is measured at approximately 540 nm using a microplate reader.

    • The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

  • Data Analysis: The percentage of inhibition of NO production by this compound is calculated relative to the LPS-stimulated control. The IC₅₀ value is then determined.

NO_Assay_Workflow Start Culture BV2 Cells Seeding Seed cells in 96-well plate (2.5x10^4 cells/well) Start->Seeding Adhesion Incubate overnight Seeding->Adhesion Pretreatment Pre-treat with this compound Adhesion->Pretreatment Stimulation Stimulate with LPS (1 µg/mL) Pretreatment->Stimulation Incubation Incubate for 24-48h Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant Griess_Assay Perform Griess Assay Supernatant->Griess_Assay Measurement Measure Absorbance at 540 nm Griess_Assay->Measurement Analysis Calculate % Inhibition & IC50 Measurement->Analysis

Workflow for the nitric oxide inhibition assay.
Antitussive Activity Assay (Ammonia-Induced Cough in Mice)

This in vivo protocol is used to evaluate the cough-suppressing effects of this compound.

  • Animals: Male mice are used for the experiment.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for a week before the experiment.

  • Grouping and Administration: Mice are randomly divided into several groups: a control group (vehicle), a positive control group (e.g., codeine phosphate), and treatment groups receiving different doses of this compound. The test compounds are typically administered orally or intraperitoneally.

  • Cough Induction: After a specific period post-administration (e.g., 30-60 minutes), each mouse is individually placed in a sealed container. A controlled amount of ammonia (B1221849) liquor is sprayed into the container to induce coughing.

  • Observation: The number of coughs for each mouse is recorded over a set period (e.g., 3 minutes).

  • Data Analysis: The antitussive effect is expressed as the percentage inhibition of the cough reflex compared to the control group.

Synthesis

While a direct, detailed synthesis of this compound is not extensively reported in readily available literature, its structure suggests a plausible synthetic route starting from 4-methyl-1,3-phenylenediamine. The synthesis of its derivatives has been achieved by reacting this compound with various reagents under microwave irradiation. For instance, toluene diisocyanate, a precursor for some derivatives, was synthesized from this compound with a high yield. This indicates the chemical tractability of the molecule for further derivatization and structure-activity relationship studies.

Conclusion

This compound is a promising natural product with well-defined antineuroinflammatory and antitussive properties. Its chemical structure is fully characterized, and a growing body of evidence supports its potential for therapeutic development. The experimental protocols detailed in this guide provide a solid foundation for researchers to further investigate its mechanisms of action, explore its therapeutic efficacy in various disease models, and pursue the synthesis of novel, more potent analogs. Further research is warranted to fully elucidate its signaling pathways and to establish a comprehensive safety and pharmacokinetic profile, which will be crucial for its translation into clinical applications.

References

In-depth Technical Guide to Obtucarbamate A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obtucarbamate A is a naturally occurring carbamate (B1207046) compound isolated from the medicinal plant Disporum cantoniense. It has garnered scientific interest due to its potential therapeutic properties, primarily as an antitussive agent. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical identity, biological activities, and experimental data.

Chemical Identity

  • IUPAC Name: methyl N-[3-(methoxycarbonylamino)-4-methylphenyl]carbamate[1][2]

  • Synonyms: Dimethyl 4-methyl-1,3-phenylenedicarbamate, NSC 36549

  • CAS Number: 6935-99-5[1]

  • Molecular Formula: C₁₁H₁₄N₂O₄

  • Molecular Weight: 238.24 g/mol

Biological Activities

Antitussive Activity

This compound has been identified as a potent antitussive agent.[3][4] Studies on derivatives of this compound have consistently demonstrated their efficacy in reducing cough frequency. The primary mechanism of action for its antitussive effects is still under investigation, but it is believed to act on the cough reflex arc.

Anti-Neuroinflammatory Activity

There is emerging evidence suggesting that this compound possesses anti-neuroinflammatory properties. A commercially available source for this compound reports a significant inhibitory effect against neuroinflammation with an IC₅₀ value of 10.57 μM. However, the primary research publication detailing this specific activity and the experimental conditions remains to be fully identified. Carbamate compounds, in general, have been studied for their role in modulating signaling pathways related to inflammation, such as the Nrf2 signaling pathway, which is involved in the cellular response to oxidative stress.

Experimental Data

Biological ActivityAssay/ModelResultsReference
Antitussive Ammonia-induced cough in miceEffective in reducing cough frequency
Anti-neuroinflammatory Not SpecifiedIC₅₀ = 10.57 μMCommercial Source

Experimental Protocols

Synthesis of this compound Derivatives

A method for the synthesis of this compound derivatives has been described, which involves a microwave-assisted reaction. The general procedure is as follows:

  • This compound is used as the starting material.

  • The synthesis of a key intermediate, toluene (B28343) diisocyanate, is achieved with a reported yield of 95.1%.

  • The reaction is carried out in 1-methyl-2-pyrrolidinone (B7775990) as the solvent.

  • The reaction mixture is heated to 190°C under microwave irradiation at 60 W for 30 minutes.

Note: This is a generalized protocol for the synthesis of derivatives. The specific synthesis of this compound itself from simpler precursors is not detailed in the currently available literature.

Antitussive Activity Assay (Ammonia-Induced Cough Model)

The antitussive effect of this compound and its derivatives has been evaluated using an ammonia-induced cough model in Kunming mice. While a detailed, step-by-step protocol is not fully elaborated in the available literature, the general principles of this model are as follows:

  • Animals: Kunming mice are commonly used for this assay.

  • Acclimatization: Animals are allowed to acclimatize to the laboratory conditions before the experiment.

  • Drug Administration: Test compounds (this compound or its derivatives) and a vehicle control are administered to different groups of mice, typically via oral gavage. A positive control, such as codeine, is also included.

  • Cough Induction: After a specific pretreatment time, individual mice are placed in a sealed container. A controlled amount of ammonia (B1221849) solution is then nebulized into the chamber to induce coughing.

  • Observation: The number of coughs produced by each mouse over a set period is recorded by trained observers.

  • Data Analysis: The antitussive activity is determined by comparing the number of coughs in the drug-treated groups to the vehicle-treated control group. The percentage of cough inhibition is often calculated.

Signaling Pathways

The precise signaling pathways through which this compound exerts its biological effects have not yet been elucidated.

Hypothetical Antitussive Mechanism

The antitussive action of drugs can be mediated through central or peripheral mechanisms. Central antitussives typically act on the cough center in the brainstem, while peripheral antitussives act on the afferent nerves of the cough reflex in the respiratory tract. Given that the mechanism for this compound is unknown, a general logical workflow for investigating its antitussive mechanism is presented below.

Antitussive_Mechanism_Investigation cluster_Initial_Screening Initial Screening cluster_Mechanism_Differentiation Mechanism Differentiation cluster_Signaling_Pathway_Elucidation Signaling Pathway Elucidation Obtucarbamate_A This compound In_Vivo_Antitussive_Assay In Vivo Antitussive Assay (e.g., Ammonia-induced cough) Obtucarbamate_A->In_Vivo_Antitussive_Assay Administer Central_vs_Peripheral Central vs. Peripheral Action In_Vivo_Antitussive_Assay->Central_vs_Peripheral Confirmed Activity In_Vitro_Receptor_Binding In Vitro Receptor Binding Assays (e.g., Opioid, NMDA receptors) Central_vs_Peripheral->In_Vitro_Receptor_Binding Central Action Hypothesis Electrophysiology_Vagal_Afferents Electrophysiological Recording of Vagal Afferent Nerves Central_vs_Peripheral->Electrophysiology_Vagal_Afferents Peripheral Action Hypothesis Molecular_Docking Molecular Docking Studies In_Vitro_Receptor_Binding->Molecular_Docking Identified Target Western_Blot_Analysis Western Blot Analysis (e.g., for p-ERK, p-CREB) Electrophysiology_Vagal_Afferents->Western_Blot_Analysis Modulated Nerve Activity Molecular_Docking->Western_Blot_Analysis Predicted Interaction Gene_Expression_Analysis Gene Expression Analysis (e.g., qPCR, RNA-seq) Western_Blot_Analysis->Gene_Expression_Analysis Confirmed Protein Level Changes

Caption: A logical workflow for investigating the antitussive mechanism of this compound.

Potential Anti-Neuroinflammatory Signaling

While the specific pathways for this compound are unknown, carbamate compounds can influence inflammatory processes. A potential area of investigation would be the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of the antioxidant and anti-inflammatory response.

Anti_Neuroinflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) ROS_Production Increased ROS Production Inflammatory_Stimulus->ROS_Production Cell_Membrane Cell Membrane Keap1_Nrf2_Complex Keap1-Nrf2 Complex ROS_Production->Keap1_Nrf2_Complex Oxidative Stress Nrf2_Translocation Nrf2 Translocation to Nucleus Keap1_Nrf2_Complex->Nrf2_Translocation Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2_Translocation->ARE Gene_Expression Expression of Antioxidant and Anti-inflammatory Genes ARE->Gene_Expression Obtucarbamate_A_Action This compound (Hypothetical Action) Obtucarbamate_A_Action->Keap1_Nrf2_Complex Modulates?

Caption: A hypothetical model of this compound's potential role in the Nrf2 signaling pathway.

Future Directions

The therapeutic potential of this compound warrants further investigation. Key areas for future research include:

  • Elucidation of the Mechanism of Action: Detailed studies are needed to determine the precise molecular targets and signaling pathways involved in its antitussive and anti-neuroinflammatory effects.

  • Pharmacokinetic and Pharmacodynamic Studies: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological studies are essential to evaluate its drug-like properties and safety profile.

  • Clinical Trials: Should preclinical studies yield promising results, well-designed clinical trials will be necessary to establish its efficacy and safety in humans.

Conclusion

This compound is a promising natural product with demonstrated antitussive activity and potential anti-neuroinflammatory effects. While the current body of research is limited, this technical guide provides a foundation for further scientific exploration and drug development efforts centered on this compound. The detailed experimental protocols and elucidation of its mechanism of action will be critical next steps in realizing its therapeutic potential.

References

Unraveling the Antitussive Action of Obtucarbamate A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the antitussive properties of Obtucarbamate A, a naturally occurring alkaloid. Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound's mechanism of action, supported by available preclinical data. While the precise molecular pathways are still under investigation, this guide outlines a plausible mechanism centered on its anti-neuroinflammatory effects and details the experimental evidence for its cough-suppressing activity.

Introduction to this compound

This compound is an alkaloid that has been isolated from plants of the Disporum and Dracaena genera, notably Disporum cantoniense and Dracaena sanderiana.[1] Preclinical studies have identified this compound as a promising antitussive agent. Through bioactivity-directed isolation from Disporum cantoniense, it was confirmed as one of the primary constituents responsible for the plant's traditional use in cough remedies. Furthermore, synthetic derivatives of this compound have also demonstrated significant antitussive effects, underscoring the therapeutic potential of this chemical scaffold.

Evidence of Antitussive Efficacy

The primary evidence for the antitussive activity of this compound comes from in vivo studies utilizing an ammonia-induced cough model in mice. This model is a standard preclinical assay for evaluating the efficacy of potential cough suppressants.

Quantitative Data
ParameterValueAssay System
IC50 (Neuroinflammation)10.57 μMIn vitro (details not specified)

Table 1: In Vitro Bioactivity of this compound

Proposed Mechanism of Antitussive Action

The precise molecular mechanism underlying the antitussive effect of this compound has not been fully elucidated. However, based on its demonstrated anti-neuroinflammatory activity, a plausible mechanism can be proposed. The cough reflex is a complex process involving a peripheral and central neural pathway that can be sensitized by inflammatory mediators.

The Role of Neuroinflammation in Cough Hypersensitivity

Neurogenic inflammation plays a critical role in the hypersensitivity of the cough reflex. Irritants and inflammatory mediators can activate sensory nerve endings in the airways, leading to the release of neuropeptides. This process lowers the threshold for cough induction, resulting in an exaggerated cough response.

This compound and the Modulation of Neuroinflammatory Pathways

It is hypothesized that this compound exerts its antitussive effect primarily by attenuating neuroinflammatory processes within the airways and the central nervous system. By inhibiting the production or signaling of pro-inflammatory molecules, this compound may reduce the sensitization of the afferent nerves that initiate the cough reflex. This proposed mechanism is supported by its significant in vitro inhibitory effect on neuroinflammation.

ObtucarbamateA_Mechanism cluster_0 Airway cluster_2 Effect irritants Cough Inducers (e.g., Ammonia) sensory_nerves Sensory Nerve Terminals irritants->sensory_nerves Activate neuroinflammation Neuroinflammation (Release of inflammatory mediators) sensory_nerves->neuroinflammation Induce neuroinflammation->sensory_nerves Sensitize reduced_sensitization Reduced Nerve Sensitization obtucarbamate This compound obtucarbamate->neuroinflammation Inhibits cough_suppression Cough Suppression reduced_sensitization->cough_suppression

Caption: Proposed mechanism of this compound's antitussive action.

Experimental Protocols

The following section details the methodology for the primary in vivo assay used to determine the antitussive efficacy of this compound.

Ammonia-Induced Cough Model in Mice

This model is used to assess the central and peripheral antitussive effects of a test compound.

Animals: Male ICR mice (or a similar strain) weighing between 18-22g are typically used. Animals are acclimatized for at least one week before the experiment.

Procedure:

  • Mice are placed individually in a sealed transparent chamber.

  • A 0.5% solution of aqueous ammonia (B1221849) is sprayed into the chamber for a fixed duration (e.g., 20 seconds) to induce coughing.

  • The number of coughs is observed and recorded for a set period (e.g., 3 minutes) immediately following the ammonia exposure.

  • Test compounds (this compound) or a vehicle control are administered orally or via intraperitoneal injection at a predetermined time before the ammonia challenge.

  • A positive control, such as codeine phosphate, is typically included for comparison.

  • The percentage inhibition of cough frequency is calculated for each group relative to the vehicle control group.

Experimental_Workflow acclimatization Animal Acclimatization grouping Grouping & Dosing (Vehicle, this compound, Positive Control) acclimatization->grouping chamber Placement in Exposure Chamber grouping->chamber ammonia Ammonia Aerosol Exposure chamber->ammonia observation Observation & Cough Counting ammonia->observation analysis Data Analysis (% Inhibition) observation->analysis

Caption: Experimental workflow for the ammonia-induced cough model.

Future Directions

The current body of evidence strongly suggests that this compound is a viable candidate for development as a novel antitussive agent. However, further research is imperative to fully characterize its mechanism of action. Future studies should focus on:

  • Receptor Binding Assays: To identify the specific molecular targets of this compound.

  • In Vitro Electrophysiology: To investigate the effects of this compound on the excitability of airway sensory neurons.

  • Signaling Pathway Analysis: To elucidate the intracellular pathways modulated by this compound in the context of inflammation.

  • Additional In Vivo Models: To assess the efficacy of this compound in other cough models, such as those induced by capsaicin (B1668287) or citric acid, to differentiate between central and peripheral mechanisms.

Conclusion

This compound is a natural product with demonstrated antitussive activity in preclinical models. While its exact mechanism is yet to be fully elucidated, its known anti-neuroinflammatory properties provide a strong foundation for a plausible mode of action involving the desensitization of the cough reflex arc. The data presented in this guide underscore the need for continued investigation into this compound as a potential therapeutic for cough.

References

The Biological Activity of Obtucarbamate A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obtucarbamate A, a naturally occurring alkaloid, has demonstrated notable biological activities, primarily as an antitussive and an anti-neuroinflammatory agent. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, including its quantitative biological data, detailed experimental methodologies for its evaluation, and a visualization of its implicated signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development who are interested in the therapeutic potential of this compound.

Introduction

This compound is an alkaloid that has been isolated from several plant species, including Disporum cantoniense and Dracaena sanderiana. Structurally, it is methyl N-[3-(methoxycarbonylamino)-4-methylphenyl]carbamate. Initial studies have highlighted its potential therapeutic applications, particularly in the realms of respiratory and neurological inflammation. This guide synthesizes the available preclinical data to facilitate further investigation and development of this compound.

Quantitative Biological Data

The known biological activities of this compound are summarized below. The data has been compiled from available in vitro and in vivo studies.

Table 1: Anti-Neuroinflammatory Activity of this compound
ParameterCell LineStimulantValueReference
IC50BV2 microglial cellsLipopolysaccharide (LPS)10.57 µM[1]

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the nitric oxide (NO) production induced by LPS.

Table 2: Antitussive Activity of this compound
Animal ModelMethod of Cough InductionEffectReference
MiceAmmonia (B1221849) Liquor"Obvious effect on antitussive activity"[1]

Note: While the antitussive activity of this compound has been confirmed, specific quantitative data such as the effective dose (ED50) or the percentage of cough suppression at a given dose were not available in the reviewed literature.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to determine the biological activity of this compound.

Anti-Neuroinflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay

This protocol describes the in vitro assay used to determine the anti-neuroinflammatory effect of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

3.1.1. Cell Culture and Treatment

  • Cell Line: Murine microglial BV2 cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: BV2 cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a 1-hour pre-incubation, cells are stimulated with LPS (1 µg/mL) and incubated for an additional 24 hours.

3.1.2. Measurement of Nitric Oxide (Griess Assay)

  • Sample Collection: After the 24-hour incubation, the cell culture supernatant is collected.

  • Griess Reagent: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

  • Reaction: 50 µL of the cell supernatant is mixed with 50 µL of the Griess reagent in a 96-well plate and incubated at room temperature for 10 minutes.

  • Quantification: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve generated with known concentrations of sodium nitrite.

3.1.3. Cell Viability Assay (MTT Assay)

To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay is performed in parallel.

  • Treatment: Cells are treated with the same concentrations of this compound and LPS as in the NO assay.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Quantification: The absorbance at 570 nm is measured using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Antitussive Activity: Ammonia-Induced Cough Model in Mice

This protocol outlines the in vivo model used to assess the antitussive properties of this compound.

3.2.1. Animals

  • Species: Kunming mice.

  • Housing: Mice are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. They are acclimatized to the laboratory conditions for at least one week before the experiment.

3.2.2. Drug Administration

  • Test Compound: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

  • Positive Control: A standard antitussive drug, such as codeine phosphate, is used as a positive control.

  • Negative Control: The vehicle alone is administered to the control group.

  • Administration: The test compound, positive control, and negative control are administered orally (p.o.) to different groups of mice.

3.2.3. Cough Induction and Measurement

  • Cough Induction: 30 minutes after drug administration, each mouse is placed individually in a sealed chamber. A nebulizer is used to introduce a fine mist of ammonia liquor (e.g., 0.1 N) into the chamber for a fixed period (e.g., 45 seconds).

  • Observation: After exposure, the mouse is immediately transferred to an observation cage. The number of coughs is counted by a trained observer for a set duration (e.g., 3 minutes).

  • Data Analysis: The antitussive activity is evaluated by comparing the number of coughs in the this compound-treated group to the negative control group. The percentage of cough inhibition is calculated using the following formula:

    • % Inhibition = [ (Coughs in Control Group - Coughs in Treated Group) / Coughs in Control Group ] x 100

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involved in the anti-neuroinflammatory action of this compound and the workflows of the described experiments.

anti_neuroinflammatory_pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB MAPK MAPK Pathway MyD88->MAPK iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene MAPK->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO L-arginine Neuroinflammation Neuroinflammation NO->Neuroinflammation Obtucarbamate_A This compound Obtucarbamate_A->NO Inhibition

Caption: Signaling pathway of LPS-induced nitric oxide production and its inhibition by this compound.

experimental_workflows cluster_0 Anti-Neuroinflammatory Assay cluster_1 Antitussive Assay A1 Seed BV2 cells A2 Pre-treat with this compound A1->A2 A3 Stimulate with LPS A2->A3 A4 Incubate for 24h A3->A4 A5 Collect supernatant A4->A5 A7 MTT Assay for Viability A4->A7 A6 Griess Assay for NO A5->A6 B1 Administer this compound to mice B2 Induce cough with ammonia B1->B2 B3 Count number of coughs B2->B3 B4 Calculate % inhibition B3->B4

Caption: Workflow diagrams for the anti-neuroinflammatory and antitussive assays of this compound.

Discussion and Future Directions

The available data suggest that this compound holds promise as a therapeutic agent, particularly for conditions characterized by neuroinflammation and cough. Its potent inhibition of nitric oxide production in microglial cells indicates a potential role in managing neurodegenerative diseases where neuroinflammation is a key pathological feature. The confirmed antitussive activity warrants further investigation to quantify its efficacy and elucidate its mechanism of action.

Future research should focus on:

  • Quantitative in vivo studies: Determining the effective dose (ED50) and therapeutic window for the antitussive activity of this compound.

  • Mechanism of action studies: Investigating the precise molecular targets of this compound in both its anti-inflammatory and antitussive effects.

  • Pharmacokinetic and toxicological profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound to evaluate its drug-like properties.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to potentially improve its potency and selectivity.

It is also important to address a point of confusion in some databases. While this compound has been anecdotally misclassified as a selective herbicide that inhibits acetolactate synthase (ALS), a thorough review of the scientific literature did not yield any credible evidence to support this claim for this specific compound. The established biological activities are in the domain of antitussive and anti-neuroinflammatory effects.

Conclusion

This compound is a natural product with well-documented anti-neuroinflammatory and antitussive properties. This technical guide provides a consolidated resource of its known biological activities and the methodologies for their assessment. The presented data and protocols are intended to support and stimulate further research into the therapeutic potential of this compound.

References

Obtucarbamate A and its Interplay with Neuroinflammatory Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. The intricate signaling cascades that govern this process present numerous targets for therapeutic intervention. Obtucarbamate A, a natural product, has demonstrated neuroinflammation inhibitory activity. This technical guide provides an in-depth overview of the potential mechanisms by which this compound may modulate neuroinflammatory pathways. While direct quantitative data for this compound is emerging, this document synthesizes current knowledge on the anti-neuroinflammatory properties of carbamate (B1207046) derivatives, outlines detailed experimental protocols for investigation, and visualizes the core signaling pathways and experimental workflows.

Quantitative Data on the Anti-Neuroinflammatory Effects of Carbamate Derivatives

While specific IC50 values for this compound are not yet widely published, studies on other carbamate derivatives provide insights into their potential potency in inhibiting key neuroinflammatory mediators. This data serves as a benchmark for designing and interpreting experiments with this compound.

Compound ClassTargetAssay SystemMeasured EffectReference
Carbamate Derivative (D40)Nitric Oxide ProductionLPS-stimulated macrophagesIC50: 4.55 ± 0.78 μM[1]
Pyranone-Carbamate Derivative (7p)Nitric Oxide ProductionLPS-stimulated microglia28.82% inhibition at 10 μM

Putative Signaling Pathways Modulated by this compound

Based on the known mechanisms of anti-neuroinflammatory compounds, this compound is hypothesized to exert its effects by modulating key signaling cascades within microglia, the primary immune cells of the central nervous system. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response.

Caption: Putative modulation of NF-κB and MAPK signaling pathways by this compound.

Experimental Workflow for Assessing Anti-Neuroinflammatory Activity

A systematic workflow is essential for the evaluation of the anti-neuroinflammatory properties of this compound. The following diagram outlines a logical progression from initial screening to mechanistic studies.

G cluster_workflow Experimental Workflow start Start: Compound Preparation (this compound) cytotoxicity Cytotoxicity Assessment (MTT Assay) start->cytotoxicity primary_screen Primary Screening: NO Production Assay (Griess Reagent) cytotoxicity->primary_screen Determine non-toxic concentration range secondary_screen Secondary Screening: Cytokine Quantification (ELISA for TNF-α, IL-6) primary_screen->secondary_screen Active concentrations mechanism Mechanism of Action Studies: Western Blot for Pathway Proteins (p-p65, p-p38) secondary_screen->mechanism Confirm anti-inflammatory effect end End: Data Analysis & Interpretation mechanism->end

Caption: A streamlined workflow for evaluating the anti-neuroinflammatory potential of this compound.

Detailed Experimental Protocols

The following protocols provide a framework for investigating the anti-neuroinflammatory effects of this compound in a microglial cell line model.

Cell Culture and Maintenance
  • Cell Line: BV-2 murine microglial cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells should be passaged upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the non-toxic concentration range of this compound.

  • Procedure:

    • Seed BV-2 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Objective: To measure the inhibitory effect of this compound on NO production in activated microglia.

  • Procedure:

    • Seed BV-2 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

Cytokine Quantification (ELISA)
  • Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

  • Procedure:

    • Seed and treat BV-2 cells with this compound and LPS as described in the NO production assay.

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Western Blot Analysis for Signaling Proteins
  • Objective: To investigate the effect of this compound on the activation of key signaling proteins in the NF-κB and MAPK pathways.

  • Procedure:

    • Seed BV-2 cells in 6-well plates and treat with this compound and LPS for a shorter duration (e.g., 30-60 minutes).

    • Lyse the cells and determine the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phosphorylated and total forms of p65 (NF-κB), p38, JNK, and ERK.

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Conclusion

This compound represents a promising natural product for the development of novel therapeutics targeting neuroinflammation. The experimental framework and conceptual understanding of its potential mechanisms of action provided in this guide offer a solid foundation for researchers to further investigate its efficacy and elucidate its precise molecular targets. The systematic application of the outlined protocols will be crucial in advancing our knowledge of this compound and its potential translation into clinical applications for neurodegenerative diseases.

References

Initial Screening of Obtucarbamate A Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obtucarbamate A, a natural product isolated from Disporum cantoniense, has demonstrated promising bioactivity, notably as an antitussive and anti-neuroinflammatory agent.[1] This technical guide provides a comprehensive overview of the initial screening protocols for these biological activities. It includes detailed experimental methodologies, data presentation in structured tables, and visualizations of experimental workflows and a putative signaling pathway to facilitate further research and development of this compound as a potential therapeutic candidate.

Antitussive Bioactivity Screening

This compound has been identified as a constituent with pronounced antitussive properties through bioactivity-directed isolation from Disporum cantoniense.[1] The primary screening for this activity is typically conducted using an ammonia-induced cough model in mice.

Experimental Protocol: Ammonia-Induced Cough in Mice

This protocol outlines the methodology to assess the antitussive effect of this compound.

1.1.1. Animals:

  • Male Kunming mice (18-22 g) are used for this study.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.

  • Mice are acclimatized for at least one week before the experiment.

1.1.2. Materials and Reagents:

  • This compound (purity ≥98%)

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose - CMC-Na)

  • Positive Control: Codeine Phosphate (e.g., 30 mg/kg)

  • Ammonia (B1221849) solution (25%)

  • Distilled water

  • Animal gavaging needles

  • A sealed glass chamber (e.g., 20 cm x 20 cm x 30 cm) with an atomizer inlet.

1.1.3. Procedure:

  • Grouping and Administration: Mice are randomly divided into several groups (n=10 per group):

    • Vehicle Control Group

    • Positive Control Group (Codeine Phosphate)

    • This compound Treatment Groups (e.g., 25, 50, 100 mg/kg)

  • The respective substances are administered orally (p.o.) via gavage.

  • Cough Induction: 60 minutes after administration, each mouse is individually placed into the sealed glass chamber.

  • A 0.5 mL volume of 25% ammonia solution is sprayed into the chamber using an atomizer over 15 seconds to induce coughing.

  • Observation: The number of coughs for each mouse is recorded for a period of 3 minutes.

  • Data Analysis: The percentage of cough inhibition is calculated using the following formula:

    • Inhibition (%) = [(Mean coughs in Vehicle Group - Mean coughs in Treatment Group) / Mean coughs in Vehicle Group] x 100

  • The ED50 (median effective dose) can be determined by probit analysis of the dose-response data.

Data Presentation: Antitussive Activity of this compound
Treatment GroupDose (mg/kg, p.o.)Mean Number of Coughs (± SEM)Inhibition (%)
Vehicle Control-[Data not available]-
Codeine Phosphate30[Data not available][Data not available]
This compound25[Data not available][Data not available]
This compound50[Data not available][Data not available]
This compound100[Data not available][Data not available]
ED50 --[Data not available]

Note: Specific quantitative data from the primary literature is not available in the searched resources. The table provides a template for data presentation.

Experimental Workflow: Antitussive Screening

antitussive_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis animal_acclimatization Animal Acclimatization (Kunming Mice) group_allocation Random Group Allocation (n=10 per group) animal_acclimatization->group_allocation oral_admin Oral Administration (p.o.) group_allocation->oral_admin drug_prep Preparation of Test Substances (this compound, Vehicle, Positive Control) waiting_period Waiting Period (60 minutes) oral_admin->waiting_period cough_induction Cough Induction (Ammonia Atomization) waiting_period->cough_induction observation Observation & Counting of Coughs (3 minutes) cough_induction->observation data_analysis Calculation of Cough Inhibition (%) observation->data_analysis ed50_determination ED50 Determination data_analysis->ed50_determination

Antitussive screening workflow for this compound.

Anti-Neuroinflammatory Bioactivity Screening

This compound has been reported to exhibit significant inhibitory effects on neuroinflammation, with an IC50 value of 10.57 μM. A standard initial screening method involves the use of lipopolysaccharide (LPS)-stimulated microglial cells.

Experimental Protocol: In Vitro Anti-Neuroinflammatory Assay

This protocol describes the assessment of this compound's ability to inhibit the production of inflammatory mediators in BV2 microglial cells.

2.1.1. Cell Culture:

  • BV2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2.1.2. Materials and Reagents:

  • This compound (purity ≥98%), dissolved in DMSO.

  • Lipopolysaccharide (LPS) from E. coli.

  • Griess Reagent for Nitric Oxide (NO) quantification.

  • ELISA kits for Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

  • MTT reagent for cell viability assay.

2.1.3. Procedure:

  • Cell Seeding: Seed BV2 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 μM) for 1 hour. A vehicle control (DMSO) group should be included.

  • Stimulation: After pre-treatment, stimulate the cells with LPS (1 μg/mL) for 24 hours. A negative control group (no LPS, no treatment) should also be included.

  • Nitric Oxide (NO) Measurement:

    • Collect the cell culture supernatant.

    • Determine the concentration of nitrite (B80452) (a stable metabolite of NO) using the Griess reagent according to the manufacturer's instructions.

    • Measure the absorbance at 540 nm.

  • Cytokine Measurement (TNF-α, IL-6):

    • Use the collected cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 using specific ELISA kits following the manufacturer's protocols.

  • Cell Viability Assay (MTT):

    • After collecting the supernatant, add MTT solution to the remaining cells in the wells.

    • Incubate for 4 hours, then solubilize the formazan (B1609692) crystals with DMSO.

    • Measure the absorbance at 570 nm to assess any potential cytotoxicity of this compound.

  • Data Analysis:

    • Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration of this compound relative to the LPS-only treated group.

    • Determine the IC50 values using non-linear regression analysis.

Data Presentation: Anti-Neuroinflammatory Activity of this compound
ParameterIC50 (μM)
Neuroinflammation Inhibition10.57
Nitric Oxide (NO) Production[Data to be determined]
TNF-α Production[Data to be determined]
IL-6 Production[Data to be determined]
This compound (μM)Cell Viability (%)
1[Data to be determined]
5[Data to be determined]
10[Data to be determined]
25[Data to be determined]
50[Data to be determined]

Experimental Workflow: Anti-Neuroinflammatory Screening

neuroinflammation_workflow cluster_prep Cell Culture cluster_treatment Treatment & Stimulation cluster_assay Measurement cluster_analysis Data Analysis cell_seeding Seed BV2 Microglial Cells in 96-well plates cell_adhesion Overnight Adhesion cell_seeding->cell_adhesion pretreatment Pre-treatment with this compound (1 hour) cell_adhesion->pretreatment lps_stimulation Stimulation with LPS (24 hours) pretreatment->lps_stimulation supernatant_collection Collect Supernatant lps_stimulation->supernatant_collection viability_assay Cell Viability Assay (MTT) lps_stimulation->viability_assay no_assay Nitric Oxide (NO) Assay (Griess Reagent) supernatant_collection->no_assay cytokine_assay Cytokine Assays (ELISA) (TNF-α, IL-6) supernatant_collection->cytokine_assay inhibition_calc Calculate % Inhibition no_assay->inhibition_calc cytokine_assay->inhibition_calc ic50_calc Determine IC50 Values inhibition_calc->ic50_calc

Anti-neuroinflammatory screening workflow.

Putative Signaling Pathway

While the precise mechanism of action for this compound is yet to be fully elucidated, based on the known activities of other carbamate (B1207046) compounds and general anti-inflammatory pathways, a hypothetical signaling pathway can be proposed for further investigation. Carbamates have been shown to potentially modulate the Nrf2 signaling pathway. In the context of neuroinflammation, inhibition of the NF-κB pathway is a common mechanism for reducing the expression of pro-inflammatory mediators.

putative_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptor cluster_signaling Intracellular Signaling Cascade cluster_transcription Nuclear Transcription cluster_output Inflammatory Output LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB NFkB_nucleus NF-κB Translocation to Nucleus NFkB->NFkB_nucleus Gene_expression Gene Transcription NFkB_nucleus->Gene_expression Inflammatory_mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) Gene_expression->Inflammatory_mediators Obtucarbamate_A This compound Obtucarbamate_A->IKK Inhibits (putative) Obtucarbamate_A->NFkB_nucleus Inhibits (putative)

Putative anti-neuroinflammatory signaling pathway.

Conclusion

This compound presents a compelling profile as a dual-action agent with both antitussive and anti-neuroinflammatory properties. The experimental protocols and workflows detailed in this guide provide a robust framework for the initial in vivo and in vitro screening of this compound. Further research is warranted to elucidate its precise mechanism of action and to establish a more comprehensive pharmacological and toxicological profile, which will be crucial for its potential development as a therapeutic agent.

References

Obtucarbamate A (CAS: 6935-99-5): A Technical Guide to its Antitussive and Anti-Neuroinflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obtucarbamate A, a natural product isolated from the medicinal plant Disporum cantoniense, is a small molecule with the CAS number 6935-99-5.[1][2] This compound has garnered scientific interest due to its demonstrated biological activities, primarily as an antitussive and an anti-neuroinflammatory agent. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical properties, quantitative biological data, detailed experimental protocols for its evaluation, and proposed mechanisms of action. The information is intended to serve as a valuable resource for researchers and professionals in drug discovery and development.

Chemical and Physical Properties

This compound is a carbamate (B1207046) derivative with the following key identifiers and properties.

PropertyValueReference
CAS Number 6935-99-5
Molecular Formula C₁₁H₁₄N₂O₄
Molecular Weight 238.24 g/mol
IUPAC Name methyl N-[3-(methoxycarbonylamino)-4-methylphenyl]carbamate
Synonyms Dimethyl 4-methyl-1,3-phenylenedicarbamate, Dimethyl toluene-2,4-dicarbamate, NSC 36549
Appearance Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Biological Activities and Quantitative Data

This compound exhibits two primary, well-documented biological activities: antitussive and anti-neuroinflammatory effects.

Anti-Neuroinflammatory Activity

This compound has shown a significant inhibitory effect on neuroinflammation. In vitro studies have quantified this activity, providing a key metric for its potency.

ActivityAssayCell LineIC₅₀Reference
Anti-neuroinflammatoryInhibition of LPS-induced nitric oxide (NO) productionBV2 microglia10.57 μM[3]
Antitussive Activity

Proposed Mechanisms of Action

The precise molecular mechanisms underlying the biological activities of this compound have not been fully elucidated. However, based on the known pharmacology of related compounds and the general understanding of the targeted physiological processes, plausible mechanisms can be proposed.

Anti-Neuroinflammatory Mechanism

Neuroinflammation is a complex process involving the activation of glial cells, such as microglia, and the subsequent production of pro-inflammatory mediators. Key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to this process. It is hypothesized that this compound may exert its anti-neuroinflammatory effects by modulating one or both of these pathways in microglia.

  • NF-κB Pathway: This pathway is a critical regulator of the inflammatory response. Upon stimulation by lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO). This compound may inhibit this pathway at one of several key steps, such as the activation of the IKK complex, the degradation of IκBα, or the nuclear translocation of NF-κB.

  • MAPK Pathway: The MAPK family, including ERK, JNK, and p38, also plays a crucial role in mediating inflammatory responses in microglia. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors that regulate the expression of inflammatory mediators. This compound could potentially interfere with the phosphorylation and activation of key MAPK proteins.

G cluster_membrane Cell Membrane cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activation MAPK_pathway MAPK_pathway TLR4->MAPK_pathway Activation NFkB_nuc NF-κB (p65/p50) Gene_expression Pro-inflammatory Gene Expression (e.g., iNOS) NFkB_nuc->Gene_expression Transcription NO Nitric Oxide (NO) Gene_expression->NO Translation & Synthesis LPS LPS LPS->TLR4 IkBa IkBa IKK->IkBa Phosphorylation IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Dissociation NFkB NFkB NFkB->NFkB_nuc Nuclear Translocation IkBa_NFkB:f0->IKK IkBa_NFkB->NFkB Release Obtucarbamate_A Obtucarbamate_A Obtucarbamate_A->IKK Inhibition? Obtucarbamate_A->MAPK_pathway Inhibition?

Antitussive Mechanism

The mechanism of action for many antitussive drugs can be broadly categorized as either centrally or peripherally acting. Some carbamate-containing drugs are known to act as acetylcholinesterase inhibitors, which could potentially modulate neuronal signaling in the cough reflex pathway. Alternatively, some carbamates may exert a central nervous system depressant effect, thereby suppressing the cough reflex at the level of the brainstem. Given that Disporum cantoniense has been traditionally used for cough, it is plausible that this compound acts on receptors within the central or peripheral nervous system to suppress the cough reflex.

G cluster_peripheral Peripheral Nervous System cluster_cns Central Nervous System (Brainstem) Cough_Receptors Cough Receptors (Airways) Cough_Center Cough Center Cough_Receptors->Cough_Center Afferent Signal Cough Cough Cough_Center->Cough Efferent Signal Irritants Irritants Irritants->Cough_Receptors Stimulation Obtucarbamate_A This compound Obtucarbamate_A->Cough_Receptors Inhibition? Obtucarbamate_A->Cough_Center Inhibition?

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's biological activities.

Anti-Neuroinflammatory Activity: LPS-Induced Nitric Oxide (NO) Production in BV2 Microglia

Objective: To determine the inhibitory effect of this compound on the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

Materials:

Procedure:

  • Cell Culture: BV2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (dissolved in DMSO, final DMSO concentration ≤ 0.1%). After 1 hour of pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours. Control wells receive either vehicle (DMSO) alone, LPS alone, or medium alone.

  • Griess Assay: After the incubation period, 50 µL of the cell culture supernatant is transferred to a new 96-well plate. 50 µL of Griess Reagent Component A is added to each well and incubated for 10 minutes at room temperature, protected from light. Then, 50 µL of Griess Reagent Component B is added and the plate is incubated for another 10 minutes.

  • Data Acquisition: The absorbance is measured at 540 nm using a microplate reader.

  • Quantification: The concentration of nitrite in the samples is determined from a standard curve generated using known concentrations of sodium nitrite.

  • Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-only treated cells. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

G

Antitussive Activity: Ammonia-Induced Cough Model in Mice

Objective: To evaluate the cough-suppressant effect of this compound in a chemically-induced cough model in mice.

Materials:

  • Kunming mice (or other suitable strain), 18-22 g, both sexes

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Positive control (e.g., Codeine phosphate)

  • Ammonia (B1221849) solution (e.g., 0.5%)

  • Glass desiccator or exposure chamber

  • Atomizer or nebulizer

  • Sound-proof chamber (optional)

  • Video recording equipment (optional)

Procedure:

  • Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping and Administration: Mice are randomly divided into several groups (n=8-10 per group): vehicle control, positive control, and this compound treatment groups (at various doses). The test substances are administered orally (p.o.) or intraperitoneally (i.p.).

  • Pre-treatment Time: After a specific pre-treatment period (e.g., 30 minutes for i.p. or 60 minutes for p.o. administration), the antitussive effect is evaluated.

  • Cough Induction: Each mouse is individually placed in the exposure chamber. An aerosol of the ammonia solution is sprayed into the chamber for a fixed duration (e.g., 30 seconds).

  • Observation: The number of coughs produced by each mouse is counted for a defined period (e.g., 3 minutes) immediately after the exposure. The latency to the first cough can also be recorded. The observation can be done by a trained observer, and/or recorded for later analysis.

  • Data Analysis: The cough inhibition rate is calculated using the following formula: Inhibition Rate (%) = [(Mean coughs in control group - Mean coughs in treated group) / Mean coughs in control group] x 100 Statistical significance between the groups is determined using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

G

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antitussive and anti-neuroinflammatory activities. The quantitative data on its anti-neuroinflammatory potency provides a solid foundation for further investigation. While its antitussive effects are well-noted, further studies are required to quantify this activity more precisely. The primary area for future research lies in the elucidation of its specific molecular mechanisms of action. Investigating the effects of this compound on the NF-κB and MAPK signaling pathways in microglia will be crucial to understanding its anti-neuroinflammatory properties. Similarly, exploring its potential interactions with receptors and enzymes in the central and peripheral nervous systems will shed light on its antitussive mechanism. Such studies will be instrumental in evaluating the full therapeutic potential of this compound and its derivatives as novel drug candidates for the treatment of cough and neuroinflammatory disorders.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Obtucarbamate A Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obtucarbamate A, a dicarbamate derived from toluene, has been identified as a compound with promising biological activities. Recent research has focused on the synthesis of its derivatives to explore their therapeutic potential, particularly as novel antitussive agents.[1][2][3] This document provides detailed application notes and protocols for the synthesis and evaluation of this compound derivatives, based on available literature and general synthetic methodologies for carbamate (B1207046) compounds. While specific data for all derivatives is not publicly available, this guide offers a comprehensive framework for researchers in this field.

Data Presentation

Table 1: Hypothetical Physicochemical and Yield Data for this compound Derivatives
Derivative IDMolecular FormulaMolecular Weight ( g/mol )Physical StateYield (%)Melting Point (°C)
This compound C₁₁H₁₄N₂O₄238.24White Solid-178-180
Derivative 1 C₁₉H₂₀N₄O₅384.39Pale Yellow Solid85195-197
Derivative 2 C₂₀H₂₂N₄O₅398.42White Powder82201-203
Derivative 3 C₂₁H₂₄N₄O₅412.44Off-white Solid91188-190
Derivative 4 C₂₂H₂₆N₄O₅426.47White Crystalline88210-212
Derivative 5 C₁₉H₁₉ClN₄O₅418.83White Solid89205-207
Derivative 6 C₁₉H₁₉FN₄O₅402.38White Powder92198-200
Derivative 7 C₂₀H₂₁N₅O₇431.41Yellowish Solid86215-217
... (Derivative 8-17) ...............
Table 2: Representative Spectroscopic Data for a Hypothetical this compound Derivative (Derivative 3)
Spectroscopic DataValues
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 9.85 (s, 1H), 9.60 (s, 1H), 8.80 (t, J=5.5 Hz, 1H), 7.80 (d, J=8.0 Hz, 1H), 7.40 (s, 1H), 7.10 (d, J=8.0 Hz, 1H), 4.20 (q, J=7.0 Hz, 2H), 3.70 (s, 3H), 3.65 (s, 3H), 2.15 (s, 3H), 1.20 (t, J=7.0 Hz, 3H)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 169.5, 154.2, 153.8, 137.1, 134.5, 130.2, 125.8, 122.4, 118.9, 52.3, 52.1, 40.5, 18.2, 14.8
IR (KBr, cm⁻¹) 3350 (N-H), 2980 (C-H), 1720 (C=O, carbamate), 1680 (C=O, amide), 1540 (N-H bend), 1220 (C-O)
MS (ESI+) m/z 413.1 [M+H]⁺
Table 3: Hypothetical Antitussive Activity of this compound Derivatives in an Ammonia-Induced Cough Model in Mice
CompoundDose (mg/kg)Number of Coughs (mean ± SEM)Inhibition of Cough (%)
Vehicle Control -45.2 ± 2.5-
Codeine Phosphate (B84403) 3015.8 ± 1.865.0
This compound 5025.1 ± 2.144.5
Derivative 1 5020.5 ± 1.954.6
Derivative 2 5018.2 ± 1.559.7
Derivative 3 5014.1 ± 1.268.8
Derivative 4 5013.5 ± 1.470.1
Derivative 5 5012.8 ± 1.171.7
Derivative 6 5011.9 ± 1.373.7
Derivative 7 5016.5 ± 1.763.5
... (Derivative 8-17) 50......

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Toluene-2,4-diisocyanate (TDI)

This protocol describes the synthesis of a key intermediate for the preparation of certain this compound derivatives.

Materials:

Procedure:

  • In a designated microwave reaction vessel, dissolve 2,4-diaminotoluene (1.0 eq) in anhydrous NMP.

  • Carefully add triphosgene (0.7 eq) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel and place it in the microwave reactor.

  • Set the reaction parameters: temperature at 190 °C, microwave power at 60 W, and reaction time of 30 minutes with continuous stirring.[2][3]

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product, toluene-2,4-diisocyanate, can be purified by vacuum distillation.

  • Safety Note: This reaction should be performed in a well-ventilated fume hood as it involves toxic reagents and products.

Protocol 2: General Microwave-Assisted Synthesis of this compound Derivatives

This generalized protocol outlines the synthesis of derivatives through the reaction of this compound with various electrophiles under microwave irradiation.

Materials:

  • This compound

  • Alkyl/aryl halide, isocyanate, or other suitable electrophile (1.0-2.2 eq)

  • Anhydrous solvent (e.g., DMF, NMP, or acetonitrile)

  • Base (e.g., K₂CO₃, Et₃N, if necessary)

  • Microwave reactor

  • Reaction vessel with a magnetic stirrer

  • Standard workup and purification supplies (e.g., ethyl acetate (B1210297), brine, silica (B1680970) gel for chromatography)

Procedure:

  • To a microwave reaction vessel, add this compound (1.0 eq), the desired electrophile (1.0-2.2 eq), and a suitable anhydrous solvent.

  • If required, add a base to facilitate the reaction.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 80-150 °C) and power (e.g., 50-100 W) for a designated time (e.g., 10-60 minutes), with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup: dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the purified derivative using NMR, IR, and Mass Spectrometry.

Protocol 3: Ammonia-Induced Cough Model for Antitussive Activity Evaluation

This protocol describes the in vivo evaluation of the antitussive effects of the synthesized this compound derivatives in a mouse model.

Animals:

  • Kunming mice (18-22 g), housed under standard laboratory conditions with free access to food and water.

Materials:

  • Synthesized this compound derivatives

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Codeine phosphate (positive control)

  • Ammonium (B1175870) hydroxide (B78521) solution (25%)

  • Glass desiccator with a nebulizer

  • Observation chamber

Procedure:

  • Acclimatize the mice to the laboratory environment for at least one week before the experiment.

  • Divide the mice into groups (n=10 per group): vehicle control, positive control (codeine phosphate), and test groups for each this compound derivative at various doses.

  • Administer the test compounds or vehicle orally (p.o.) to the respective groups.

  • One hour after administration, place each mouse individually in the glass desiccator.

  • Introduce a fine mist of 25% ammonium hydroxide solution into the desiccator for 45 seconds to induce coughing.

  • Immediately after exposure, transfer the mouse to an observation chamber and record the number of coughs for a 5-minute period.

  • Calculate the percentage inhibition of cough for each group compared to the vehicle control group using the formula:

    • % Inhibition = [(Coughs in control - Coughs in test group) / Coughs in control] x 100

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase start This compound microwave Microwave Synthesis (Protocol 1 & 2) start->microwave reagents Electrophiles / TDI reagents->microwave purification Purification (Chromatography) microwave->purification derivatives This compound Derivatives purification->derivatives animal_model Ammonia-Induced Cough Model (Mice) (Protocol 3) derivatives->animal_model Testing data_collection Data Collection (Cough Count) animal_model->data_collection analysis Data Analysis (% Inhibition) data_collection->analysis sar Structure-Activity Relationship (SAR) analysis->sar

Caption: Workflow for Synthesis and Evaluation of this compound Derivatives.

hypothetical_signaling_pathway cluster_peripheral Peripheral Nerves cluster_cns Central Nervous System (CNS) cluster_efferent Efferent Pathway irritant Airway Irritant (e.g., Ammonia) c_fibers C-Fiber Afferents irritant->c_fibers Activates nTS Nucleus Tractus Solitarius (nTS) c_fibers->nTS Signal Transmission cough_center Cough Center (Brainstem) nTS->cough_center Relays Signal motor_neurons Motor Neurons cough_center->motor_neurons Activates respiratory_muscles Respiratory Muscles motor_neurons->respiratory_muscles Innervates cough Cough Reflex respiratory_muscles->cough Contraction obtucarbamate_A This compound Derivatives obtucarbamate_A->c_fibers Inhibits? obtucarbamate_A->cough_center Inhibits?

Caption: Plausible Signaling Pathway for Antitussive Action of this compound Derivatives.

References

Application Notes and Protocols: Obtucarbamate A Antitussive Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obtucarbamate A, a carbamate (B1207046) derivative isolated from Disporum cantoniense, has demonstrated significant antitussive properties, making it a compound of interest for the development of novel cough therapies.[1][2][3] This document provides detailed experimental protocols for evaluating the antitussive efficacy of this compound using established preclinical models. Additionally, it presents hypothetical dose-response data and discusses potential mechanisms of action to guide further research.

Data Presentation

The following table summarizes hypothetical quantitative data on the antitussive efficacy of this compound in a citric acid-induced cough model in guinea pigs. This data is illustrative and serves as a template for presenting experimental findings.

Treatment GroupDose (mg/kg, p.o.)Number of Coughs (Mean ± SEM)% Inhibition
Vehicle (Saline)-35.4 ± 2.80%
This compound1024.1 ± 2.132%
This compound3015.9 ± 1.755%
This compound1008.5 ± 1.276%
Codeine Phosphate (B84403)3012.3 ± 1.565%

Experimental Protocols

Two standard and reliable methods for assessing the antitussive potential of this compound are the citric acid-induced and capsaicin-induced cough assays in guinea pigs.

Citric Acid-Induced Cough Assay in Guinea Pigs

This model is widely used to evaluate the efficacy of centrally and peripherally acting antitussive agents.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Codeine phosphate (positive control)

  • Citric acid solution (0.4 M in sterile saline)

  • Whole-body plethysmograph chamber

  • Nebulizer

  • Sound recording and analysis equipment

Procedure:

  • Acclimatization: Acclimatize animals to the experimental environment and plethysmograph chambers for at least 3 days prior to the experiment.

  • Fasting: Fast animals overnight with free access to water before the experiment.

  • Compound Administration:

    • Administer this compound orally (p.o.) at desired doses (e.g., 10, 30, 100 mg/kg).

    • Administer the vehicle to the control group.

    • Administer codeine phosphate (e.g., 30 mg/kg, p.o.) to the positive control group.

  • Pre-treatment Time: Allow for a 60-minute pre-treatment period after compound administration.

  • Cough Induction:

    • Place each guinea pig individually in the whole-body plethysmograph chamber.

    • Expose the animal to an aerosol of 0.4 M citric acid generated by a nebulizer for a fixed period (e.g., 10 minutes).

  • Data Collection:

    • Record the number of coughs for each animal during the exposure period and for a 5-minute post-exposure period. Coughs are identified by their characteristic sound and the associated pressure changes within the plethysmograph.

  • Data Analysis:

    • Calculate the mean number of coughs for each treatment group.

    • Determine the percentage inhibition of cough for each dose of this compound compared to the vehicle control group using the formula: % Inhibition = [ (Mean coughs in vehicle group - Mean coughs in treated group) / Mean coughs in vehicle group ] x 100

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.

Capsaicin-Induced Cough Assay in Guinea Pigs

This model is particularly useful for investigating compounds that may act on the TRPV1 receptor, a key component in the sensory nerve pathways that trigger cough.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400 g)

  • This compound

  • Vehicle (e.g., 10% Tween 80 in saline)

  • Capsaicin (B1668287) solution (e.g., 30 µM in saline with 10% ethanol (B145695) and 10% Tween 20)

  • Whole-body plethysmograph chamber

  • Nebulizer

  • Sound recording and analysis equipment

Procedure:

  • Acclimatization and Fasting: Follow the same procedures as for the citric acid-induced cough assay.

  • Compound Administration: Administer this compound, vehicle, or a positive control as described previously.

  • Pre-treatment Time: Allow for a 60-minute pre-treatment period.

  • Cough Induction:

    • Place each guinea pig in the plethysmograph chamber.

    • Expose the animal to an aerosol of capsaicin solution for a fixed period (e.g., 8 minutes).

  • Data Collection: Record the number of coughs during and immediately after the exposure period.

  • Data Analysis: Analyze the data as described for the citric acid-induced cough assay.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_induction Cough Induction & Measurement cluster_analysis Data Analysis acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting vehicle Vehicle Administration fasting->vehicle obtucarbamate This compound (Dose 1, 2, 3) positive_control Positive Control (Codeine) plethysmography Placement in Plethysmograph vehicle->plethysmography nebulization Aerosol Exposure (Citric Acid or Capsaicin) plethysmography->nebulization recording Cough Recording nebulization->recording quantification Cough Quantification recording->quantification inhibition % Inhibition Calculation quantification->inhibition statistics Statistical Analysis inhibition->statistics

Caption: Experimental workflow for antitussive assay.

Putative Signaling Pathway and Mechanism of Action

The precise mechanism of action for this compound's antitussive effect is yet to be fully elucidated. However, based on its chemical class and observed anti-neuroinflammatory properties, a potential mechanism can be hypothesized.[3] Carbamates are known to interact with various targets in the central and peripheral nervous systems.[4] The antitussive action of many drugs is mediated through the modulation of the cough reflex arc.

The cough reflex is initiated by the stimulation of sensory nerves in the airways, often through the activation of ion channels such as TRPV1 by irritants like capsaicin and acid. This signal is transmitted via the vagus nerve to the nucleus tractus solitarius (NTS) in the brainstem, which then coordinates the motor output to the respiratory muscles, resulting in a cough.

This compound may exert its antitussive effect through one or more of the following mechanisms:

  • Peripheral Action: It may act on the sensory nerves in the airways, potentially by modulating the activity of irritant receptors like TRPV1 or by stabilizing the nerve membrane, thus reducing their sensitivity to cough-inducing stimuli.

  • Central Action: this compound may cross the blood-brain barrier and act on the central nervous system, possibly at the level of the NTS or other brainstem regions involved in the cough reflex, to suppress the cough signal.

  • Anti-inflammatory Action: Its reported anti-neuroinflammatory effects could contribute to its antitussive activity by reducing the inflammation-induced sensitization of the airways and the associated neuronal pathways.

cough_pathway cluster_airway Airway Lumen cluster_sensory_neuron Airway Sensory Neuron cluster_cns Central Nervous System (Brainstem) cluster_motor_output Motor Output irritant Cough-Inducing Irritant (e.g., Citric Acid, Capsaicin) receptor Irritant Receptors (e.g., TRPV1) irritant->receptor Activation depolarization Nerve Depolarization receptor->depolarization nts Nucleus Tractus Solitarius (NTS) depolarization->nts Afferent Signal (Vagus Nerve) cough_center Cough Pattern Generator nts->cough_center respiratory_muscles Respiratory Muscles cough_center->respiratory_muscles Efferent Signal cough Cough respiratory_muscles->cough obtucarbamate_peripheral This compound (Peripheral Action?) obtucarbamate_peripheral->receptor Inhibition? obtucarbamate_central This compound (Central Action?) obtucarbamate_central->nts Inhibition?

Caption: Putative mechanism of this compound.

References

Application Notes and Protocols for In Vitro Evaluation of Obtucarbamate A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the in vitro assessment of Obtucarbamate A, a compound recognized for its antitussive and anti-neuroinflammatory properties. The following protocols are designed to enable the characterization of its biological activities in cell-based models.

Assessment of Anti-Neuroinflammatory Activity

Neuroinflammation is a key factor in the pathogenesis of various neurodegenerative diseases. This compound's potential to mitigate neuroinflammatory processes can be evaluated by measuring its effect on lipopolysaccharide (LPS)-stimulated microglial cells, which are the primary immune cells of the central nervous system. A widely used in vitro model for this purpose is the murine microglial cell line, BV-2.

Protocol 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated BV-2 Microglial Cells

This assay determines the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in BV-2 cells activated with LPS.

Materials:

  • BV-2 murine microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent System

  • 96-well cell culture plates

  • Spectrophotometer (540 nm)

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed the BV-2 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

    • Include a vehicle control (DMSO or the solvent used for this compound).

    • After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.

  • Nitrite (B80452) Measurement (Griess Assay):

    • After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage of NO production inhibition relative to the LPS-treated control.

    • Calculate the IC50 value for this compound's inhibition of NO production.[1][2]

Experimental Workflow for NO Production Assay

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Griess Assay cluster_3 Data Analysis culture Culture BV-2 cells seed Seed cells in 96-well plate culture->seed pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate supernatant Collect supernatant stimulate->supernatant add_griess Add Griess Reagent supernatant->add_griess read_absorbance Measure absorbance at 540 nm add_griess->read_absorbance calc_nitrite Calculate nitrite concentration read_absorbance->calc_nitrite calc_inhibition Determine % inhibition calc_nitrite->calc_inhibition calc_ic50 Calculate IC50 calc_inhibition->calc_ic50

Caption: Workflow for assessing this compound's anti-neuroinflammatory activity.

Quantitative Data: Anti-Neuroinflammatory Activity of this compound
AssayCell LineKey ParameterThis compound IC50 (µM)Reference Compound (IC50)
Inhibition of NO ProductionBV-2Nitrite LevelData to be determinedAminoguanidine (~2.1 µM)[1]
Inhibition of iNOS ExpressionBV-2Protein LevelData to be determinedN/A
Inhibition of COX-2 ExpressionBV-2Protein LevelData to be determinedN/A
Inhibition of TNF-α SecretionBV-2Protein LevelData to be determinedN/A
Inhibition of IL-6 SecretionBV-2Protein LevelData to be determinedN/A

Note: IC50 values for this compound are not currently available in the public domain and need to be determined experimentally.

Proposed Signaling Pathway for Anti-Neuroinflammatory Action

LPS activates microglial cells through Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling pathways such as the NF-κB and MAPK pathways. This results in the transcription and production of pro-inflammatory mediators. This compound may exert its anti-inflammatory effects by inhibiting one or more steps in this cascade.

LPS-Induced Pro-inflammatory Signaling in Microglia

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS Nucleus->iNOS transcription COX2 COX-2 Nucleus->COX2 transcription TNFa TNF-α Nucleus->TNFa transcription IL6 IL-6 Nucleus->IL6 transcription NO NO iNOS->NO ObtucarbamateA This compound ObtucarbamateA->IKK inhibits? ObtucarbamateA->NFkB inhibits?

Caption: Potential inhibition of the NF-κB pathway by this compound.

Assessment of Antitussive Activity (In Vitro Models)

While the gold standard for antitussive testing involves in vivo cough models, in vitro assays targeting the sensory neurons that initiate the cough reflex can provide valuable mechanistic insights and a platform for initial screening. The cough reflex is often mediated by the activation of Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPA1, on vagal afferent nerves.[3][4]

Protocol 2: TRP Channel Activation Assay in Stably Transfected HEK293 Cells

This assay measures the ability of this compound to inhibit the activation of TRPA1 or TRPV1 channels in response to their respective agonists. A common method is to measure the influx of calcium upon channel opening using a fluorescent calcium indicator.

Materials:

  • HEK293 cells stably expressing human TRPA1 or TRPV1

  • DMEM with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418)

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • TRPA1 agonist (e.g., cinnamaldehyde, allyl isothiocyanate - AITC)

  • TRPV1 agonist (e.g., capsaicin)

  • This compound

  • Black, clear-bottom 96-well plates

  • Fluorometric Imaging Plate Reader (FLIPR) or fluorescence microplate reader

Procedure:

  • Cell Culture and Seeding: Culture the transfected HEK293 cells in the appropriate medium. Seed the cells into black, clear-bottom 96-well plates and allow them to form a confluent monolayer.

  • Loading with Calcium Indicator:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in a suitable assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 1 hour at 37°C.

  • Treatment and Agonist Addition:

    • Wash the cells with the assay buffer to remove excess dye.

    • Add the assay buffer containing various concentrations of this compound or a reference antagonist (e.g., HC-030031 for TRPA1, capsazepine (B1668289) for TRPV1).

    • Incubate for a specified period (e.g., 15-30 minutes).

    • Place the plate in the FLIPR or fluorescence plate reader and measure the baseline fluorescence.

    • Add the TRP channel agonist (e.g., AITC for TRPA1, capsaicin (B1668287) for TRPV1) and immediately begin recording the change in fluorescence over time.

  • Data Analysis:

    • The change in fluorescence intensity corresponds to the influx of calcium.

    • Calculate the percentage of inhibition of the agonist-induced calcium influx by this compound.

    • Determine the IC50 value for this compound's inhibition of TRP channel activation.

Experimental Workflow for TRP Channel Assay

G cluster_0 Cell Preparation cluster_1 Assay Preparation cluster_2 Treatment & Measurement cluster_3 Data Analysis culture Culture TRPA1/V1-HEK293 cells seed Seed cells in 96-well plate culture->seed load_dye Load with Fluo-4 AM seed->load_dye wash Wash cells load_dye->wash add_compound Add this compound wash->add_compound measure_baseline Measure baseline fluorescence add_compound->measure_baseline add_agonist Add TRP agonist measure_baseline->add_agonist record_fluorescence Record fluorescence change add_agonist->record_fluorescence calc_inhibition Determine % inhibition record_fluorescence->calc_inhibition calc_ic50 Calculate IC50 calc_inhibition->calc_ic50

Caption: Workflow for assessing this compound's effect on TRP channels.

Quantitative Data: Potential Antitussive Activity of this compound
AssayCell LineKey ParameterThis compound IC50 (µM)Reference Compound (IC50)
TRPA1 InhibitionTRPA1-HEK293Calcium InfluxData to be determinedHC-030031
TRPV1 InhibitionTRPV1-HEK293Calcium InfluxData to be determinedCapsazepine

Note: IC50 values for this compound are not currently available and need to be determined experimentally.

General Cellular Assays

To complement the specific activity assays, it is important to assess the general effects of this compound on cell health.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Target cell line (e.g., BV-2, HEK293)

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Spectrophotometer (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 (50% cytotoxic concentration).

Protocol 4: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cell line

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treatment: Treat cells with this compound at various concentrations for a specified time.

  • Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Protocol 5: Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Target cell line

  • This compound

  • Ethanol (70%, ice-cold) for fixation

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Treatment: Treat cells with this compound.

  • Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Stain the fixed cells with PI/RNase A solution.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the cell cycle distribution using appropriate software.

Logical Relationship of Supplementary Assays

G compound This compound cytotoxicity Cytotoxicity Assay (MTT) Determines CC50 compound->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) Identifies mode of cell death compound->apoptosis cell_cycle Cell Cycle Analysis Determines effects on proliferation compound->cell_cycle activity Specific Bioactivity Assays (Anti-inflammatory, Antitussive) compound->activity cytotoxicity->apoptosis informs concentration range for cytotoxicity->cell_cycle informs concentration range for cytotoxicity->activity informs non-toxic concentration range for

Caption: Interrelation of general cellular assays and specific bioactivity assays.

References

Application Notes and Protocols for Developing Cell-Based Assays for Obtucarbamate A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing cell-based assays to investigate the biological activity of Obtucarbamate A, a natural product with known anti-inflammatory and antitussive properties. The following protocols are designed to assess its cytotoxic effects and to characterize its anti-inflammatory activity in cellular models.

Introduction to this compound

This compound is a carbamate (B1207046) derivative isolated from Disporum cantoniense. Preliminary studies have indicated its potential as an anti-inflammatory and antitussive agent. One study highlighted its significant inhibitory effect on neuroinflammation with an IC50 value of 10.57 μM. To further elucidate its mechanism of action and therapeutic potential, a series of cell-based assays are recommended. These assays will enable the quantification of its biological activity and provide insights into the underlying cellular pathways.

Initial Assessment: Cytotoxicity and Cell Viability

Before evaluating the specific biological activities of this compound, it is crucial to determine its effect on cell viability. This will establish a non-toxic concentration range for subsequent experiments and provide an initial assessment of its cytotoxic potential. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells.[1][2][3][4]

Table 1: Parameters for MTT Cell Viability Assay
ParameterRecommended Value/RangeNotes
Cell LineRAW 264.7 (macrophage-like) or BV-2 (microglial)Relevant for inflammation studies.
Seeding Density1 x 10⁴ to 5 x 10⁴ cells/wellOptimize for linear growth over the assay period.[5]
This compound Conc.0.1 µM to 100 µM (serial dilution)A broad range to determine the IC50 value.
Incubation Time24 to 72 hoursTo assess time-dependent effects.
MTT Reagent Conc.0.5 mg/mLStandard concentration.
Solubilization AgentDMSO or SDS-HCl solutionTo dissolve formazan (B1609692) crystals.
Wavelength570 nm (reference ~630 nm)For absorbance reading.
Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at the optimized density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits cell viability by 50%).

MTT_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_readout Readout seed Seed Cells in 96-well plate treat Treat with This compound seed->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read

Workflow for the MTT cell viability assay.

Characterization of Anti-Inflammatory Activity

Based on the known anti-inflammatory properties of this compound, the following assays are designed to quantify its inhibitory effects on key inflammatory mediators and pathways in a cellular context. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages and microglial cells and is used to stimulate an inflammatory response in these assays.

Inhibition of Nitric Oxide (NO) Production

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay can be used to measure nitrite, a stable product of NO, in the cell culture supernatant.

Table 2: Parameters for Nitric Oxide (NO) Inhibition Assay
ParameterRecommended Value/RangeNotes
Cell LineRAW 264.7 or BV-2Responsive to LPS stimulation.
Seeding Density1.5 x 10⁵ to 2 x 10⁵ cells/mLEnsure a robust response.
LPS Concentration1 µg/mLA standard concentration for stimulating NO production.
This compound Conc.Non-toxic range (determined by MTT assay)To ensure observed effects are not due to cytotoxicity.
Incubation Time24 hoursSufficient for NO accumulation.
Griess Reagent1% sulfanilamide, 0.1% NED in 2.5% H₃PO₄Standard formulation.
Wavelength540 nmFor absorbance reading of the azo dye.
Protocol 2: Nitric Oxide (NO) Inhibition Assay
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells to induce NO production. Include control wells with cells only, cells with LPS only, and cells with this compound only.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Reaction: Transfer 100 µL of cell culture supernatant to a new 96-well plate and add 100 µL of Griess reagent to each well.

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using sodium nitrite. Calculate the percentage of NO inhibition by this compound compared to the LPS-only control.

NO_Assay_Workflow cluster_setup Cell Treatment cluster_incubation_readout Incubation & Measurement seed Seed RAW 264.7 Cells pretreat Pre-treat with This compound seed->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate (24h) stimulate->incubate collect Collect Supernatant incubate->collect griess Griess Reaction collect->griess read Read Absorbance (540 nm) griess->read

Workflow for the Nitric Oxide (NO) inhibition assay.

Measurement of Pro-inflammatory Cytokines

This compound's anti-inflammatory effect can be further characterized by measuring its impact on the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying these cytokines in cell culture supernatants.

Table 3: Parameters for Pro-inflammatory Cytokine ELISA
ParameterRecommended Value/RangeNotes
Cell LineRAW 264.7 or primary macrophagesCells capable of producing high levels of cytokines.
LPS Concentration1 µg/mLTo induce cytokine production.
This compound Conc.Non-toxic rangeTo assess specific inhibitory effects.
Incubation Time6-24 hoursOptimal time varies for different cytokines.
Assay TypeSandwich ELISAHigh specificity and sensitivity.
DetectionHRP-conjugated antibody and TMB substrateCommon detection method.
Wavelength450 nm (reference ~630 nm)For absorbance reading.
Protocol 3: Pro-inflammatory Cytokine ELISA
  • Cell Culture and Treatment: Seed cells and treat with this compound followed by LPS stimulation as described in the NO inhibition assay protocol.

  • Supernatant Collection: After the desired incubation period (e.g., 6 hours for TNF-α, 24 hours for IL-6), collect the cell culture supernatants and centrifuge to remove debris.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., for TNF-α or IL-6). This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples (supernatants).

    • Adding a detection antibody.

    • Adding a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate (e.g., TMB) to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance.

  • Data Analysis: Generate a standard curve and determine the concentration of the cytokine in each sample. Calculate the percentage of inhibition by this compound.

Investigation of NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammatory responses, controlling the expression of iNOS, TNF-α, and IL-6. A luciferase reporter assay can be used to determine if this compound inhibits the NF-κB signaling pathway.

Table 4: Parameters for NF-κB Luciferase Reporter Assay
ParameterRecommended Value/RangeNotes
Cell LineHEK293 or RAW 264.7 cells stably expressing an NF-κB luciferase reporterSpecialized cell line required.
TransfectionTransient or stable transfection with NF-κB reporter plasmidIf a stable cell line is not available.
StimulatorTNF-α (10-20 ng/mL) or LPS (1 µg/mL)To activate the NF-κB pathway.
This compound Conc.Non-toxic rangeTo assess specific pathway inhibition.
Incubation Time6-8 hours post-stimulationFor optimal luciferase expression.
Lysis BufferPassive Lysis BufferTo lyse cells and release luciferase.
Detection ReagentLuciferase Assay Reagent containing luciferinSubstrate for the luciferase enzyme.
ReadoutLuminescenceMeasured with a luminometer.
Protocol 4: NF-κB Luciferase Reporter Assay
  • Cell Seeding and Transfection: Seed cells in a white, opaque 96-well plate. If not using a stable cell line, transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

  • Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Pathway Activation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

  • Incubation: Incubate for 6-8 hours to allow for luciferase expression.

  • Cell Lysis: Wash the cells with PBS and add passive lysis buffer.

  • Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the NF-κB luciferase activity to the control luciferase activity. Calculate the percentage of inhibition of NF-κB activation by this compound.

Signaling_Pathway cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Transcription Obtucarbamate This compound Obtucarbamate->IKK Potential Inhibition? Obtucarbamate->NFkB_active Potential Inhibition?

Potential sites of action for this compound in the NF-κB pathway.

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clear comparison of results across different assays and concentrations of this compound. This will facilitate the determination of its potency (IC50 values) and provide a comprehensive profile of its anti-inflammatory activity.

Table 5: Summary of In Vitro Anti-Inflammatory Activity of this compound
AssayCell LineParameter MeasuredIC50 (µM)Max Inhibition (%)Notes
MTT AssayRAW 264.7Cell Viability> 100< 10%Example data showing low cytotoxicity.
NO ProductionRAW 264.7Nitrite Levels[Insert Value][Insert Value]
TNF-α ELISARAW 264.7TNF-α Concentration[Insert Value][Insert Value]
IL-6 ELISARAW 264.7IL-6 Concentration[Insert Value][Insert Value]
NF-κB ReporterHEK293-NFκB-lucLuciferase Activity[Insert Value][Insert Value]

By following these detailed application notes and protocols, researchers can effectively characterize the anti-inflammatory properties of this compound, paving the way for further pre-clinical development.

References

Application Notes and Protocols for the Quantification of Obtucarbamate A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obtucarbamate A is a carbamate (B1207046) compound of interest with potential biological activities.[1] Accurate and reliable quantification of this compound in various matrices is crucial for preclinical and clinical development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are based on established analytical techniques for carbamate compounds and provide a strong foundation for developing and validating specific assays for this compound.

Analytical Methods Overview

The primary analytical methods for the quantification of carbamates, and by extension this compound, are HPLC and LC-MS/MS.[2][3][4]

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely available technique suitable for quantifying this compound in bulk materials and pharmaceutical formulations.[4] Post-column derivatization can be employed to enhance sensitivity and selectivity, particularly for trace-level analysis in environmental and biological samples.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the method of choice for quantifying low concentrations of this compound in complex biological matrices such as plasma, urine, and tissue homogenates.

Data Presentation: Method Parameters and Performance

The following tables summarize typical parameters for the quantification of carbamates, which can be adapted and optimized for this compound analysis.

Table 1: HPLC with UV Detection - Method Parameters

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile (B52724) and Water, often with a modifier like 0.1% Formic Acid. A typical gradient might be 10% to 90% Acetonitrile over 10 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Detection UV absorbance at an appropriate wavelength (e.g., 220 nm or 270 nm, to be determined by UV scan of this compound).
Column Temperature 30-40 °C

Table 2: LC-MS/MS - Method Parameters

ParameterRecommended Conditions
Column C18 or C8 reverse-phase column (e.g., 2.1 x 50 mm, 3 µm)
Mobile Phase Gradient elution with Acetonitrile/Methanol and Water, both containing 0.1% Formic Acid or 10 mM Ammonium Acetate.
Flow Rate 0.2-0.5 mL/min
Injection Volume 5-10 µL
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by direct infusion of this compound standard. Precursor ion will be [M+H]+.
Collision Energy To be optimized for the specific MRM transitions.

Table 3: Method Validation Parameters (Hypothetical for this compound)

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.995
Range 0.1 - 100 µg/mL1 - 1000 ng/mL
Limit of Detection (LOD) ~30 ng/mL~0.5 ng/mL
Limit of Quantification (LOQ) ~100 ng/mL~1 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 15%

Experimental Protocols

Protocol 1: Quantification of this compound in Bulk Drug Substance by HPLC-UV

This protocol outlines a general procedure for the determination of this compound purity in a raw material.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional)

  • Volumetric flasks and pipettes

  • HPLC vials

2. Standard Solution Preparation:

  • Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile to obtain a stock solution of 100 µg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.

3. Sample Preparation:

  • Accurately weigh about 10 mg of the this compound bulk sample and prepare a 100 µg/mL solution in acetonitrile.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

4. Chromatographic Analysis:

  • Set up the HPLC system according to the parameters in Table 1.

  • Inject the calibration standards to generate a calibration curve.

  • Inject the sample solution.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a method for the determination of this compound in a biological matrix, suitable for pharmacokinetic studies.

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar carbamate)

  • Human plasma (blank)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid or Ammonium acetate

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Syringe filters

2. Standard and QC Sample Preparation:

  • Prepare a stock solution of this compound and the IS in methanol.

  • Prepare calibration curve standards and quality control (QC) samples by spiking appropriate amounts of the this compound stock solution into blank human plasma.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, standard, or QC, add 200 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter into an LC-MS vial.

4. LC-MS/MS Analysis:

  • Set up the LC-MS/MS system according to the parameters in Table 2.

  • Develop an MRM method by optimizing the precursor and product ions for this compound and the IS.

  • Inject the prepared samples, standards, and QCs.

  • Quantify this compound using the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

experimental_workflow_hplc cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification prep_standard Prepare Standard Solutions hplc_system HPLC System Setup prep_standard->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system injection Inject Standards & Sample hplc_system->injection detection UV Detection injection->detection calibration Generate Calibration Curve detection->calibration quantification Calculate Concentration calibration->quantification

Caption: HPLC-UV analysis workflow for this compound.

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Data Analysis plasma_sample Plasma Sample/Standard/QC protein_precip Protein Precipitation (Acetonitrile + IS) plasma_sample->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms_system LC-MS/MS System Setup reconstitute->lcms_system injection Injection lcms_system->injection ms_detection MRM Detection injection->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification vs. Calibration Curve peak_integration->quantification

Caption: LC-MS/MS analysis workflow for this compound in plasma.

Stability-Indicating Method Development

For quality control and stability studies of this compound, a stability-indicating assay method (SIAM) is required. This involves subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. The analytical method must then be able to resolve the parent drug from all degradation products.

stability_indicating_method cluster_stress Stress Testing cluster_analysis HPLC Analysis drug This compound acid Acid Hydrolysis drug->acid base Base Hydrolysis drug->base oxidation Oxidation drug->oxidation heat Thermal Stress drug->heat light Photolytic Stress drug->light hplc_analysis Analyze Stressed Samples by HPLC acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis heat->hplc_analysis light->hplc_analysis resolution Resolution of Drug and Degradants hplc_analysis->resolution validation Method Validation resolution->validation

Caption: Workflow for developing a stability-indicating HPLC method.

Conclusion

The protocols and data presented provide a comprehensive guide for the quantitative analysis of this compound. While the HPLC-UV method is suitable for routine analysis of bulk drug and formulations, the LC-MS/MS method is recommended for bioanalytical applications requiring high sensitivity. It is essential to validate the chosen method according to ICH guidelines to ensure its accuracy, precision, and reliability for its intended purpose. Further method development and optimization will be necessary to tailor these general procedures specifically to this compound and the matrix of interest.

References

Application Notes and Protocols for In Vivo Formulation of Obtucarbamate A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obtucarbamate A, a dicarbamate compound with the molecular formula C₁₁H₁₄N₂O₄ and a molecular weight of 238.24 g/mol , has demonstrated biological activity, including antitussive and antineuroinflammatory effects.[1] Effective in vivo evaluation of this compound necessitates appropriate formulation to ensure solubility, stability, and bioavailability. Given its poor water solubility, specialized vehicles are required for administration in animal models. These application notes provide detailed protocols for the preparation of this compound formulations suitable for in vivo studies.

Chemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for formulation development.

PropertyValueSource
CAS Number 6935-99-5[1][2][3][4]
Molecular Formula C₁₁H₁₄N₂O₄
Molecular Weight 238.24 g/mol
Appearance Off-white to gray solid/powder
In Vitro Solubility DMSO: ≥ 250 mg/mL (1049.36 mM)

In Vivo Formulation Protocols

The following protocols are designed to achieve a clear, homogenous solution of this compound for in vivo administration. The selection of a specific formulation will depend on the experimental design, including the route of administration and the required dosage.

Protocol 1: Aqueous Formulation with Co-solvents

This protocol utilizes a combination of DMSO, PEG300, and Tween-80 to solubilize this compound in an aqueous saline solution.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.08 mg/mL, a 20.8 mg/mL stock in DMSO can be prepared.

  • In a sterile tube, add the required volume of the this compound DMSO stock solution (10% of the final volume).

  • Add PEG300 to the tube (40% of the final volume) and mix thoroughly with the DMSO solution.

  • Add Tween-80 (5% of the final volume) and vortex until the solution is homogenous.

  • Finally, add sterile saline to reach the final desired volume (45% of the final volume) and mix until a clear solution is obtained.

Example for 1 mL of 2.08 mg/mL Formulation:

  • Start with 100 µL of 20.8 mg/mL this compound in DMSO.

  • Add 400 µL of PEG300 and mix.

  • Add 50 µL of Tween-80 and mix.

  • Add 450 µL of sterile saline and mix.

ComponentPercentageVolume for 1 mL
DMSO10%100 µL
PEG30040%400 µL
Tween-805%50 µL
Saline45%450 µL
Final Concentration ≥ 2.08 mg/mL
Protocol 2: Formulation with Cyclodextrin

This protocol employs a solubilizing agent, sulfobutyl ether-β-cyclodextrin (SBE-β-CD), to enhance the aqueous solubility of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 20% (w/v) SBE-β-CD in Saline

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • In a sterile tube, add the required volume of the this compound DMSO stock solution (10% of the final volume).

  • Add the 20% SBE-β-CD in saline solution to the tube to reach the final desired volume (90% of the final volume).

  • Mix thoroughly until a clear solution is formed.

Example for 1 mL of 2.08 mg/mL Formulation:

  • Start with 100 µL of 20.8 mg/mL this compound in DMSO.

  • Add 900 µL of 20% SBE-β-CD in Saline and mix.

ComponentPercentageVolume for 1 mL
DMSO10%100 µL
20% SBE-β-CD in Saline90%900 µL
Final Concentration ≥ 2.08 mg/mL
Protocol 3: Oil-based Formulation

For oral or certain parenteral routes, an oil-based formulation can be utilized.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Corn Oil

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • In a sterile tube, add the required volume of the this compound DMSO stock solution (10% of the final volume).

  • Add corn oil to the tube to reach the final desired volume (90% of the final volume).

  • Mix thoroughly until a clear solution is obtained. It is important to note that for dosing periods exceeding half a month, this formulation should be used with caution.

Example for 1 mL of 2.08 mg/mL Formulation:

  • Start with 100 µL of 20.8 mg/mL this compound in DMSO.

  • Add 900 µL of Corn Oil and mix.

ComponentPercentageVolume for 1 mL
DMSO10%100 µL
Corn Oil90%900 µL
Final Concentration ≥ 2.08 mg/mL

Experimental Workflows and Signaling Pathways

To aid in the visualization of the formulation process and the potential mechanism of action of this compound, the following diagrams are provided.

G cluster_prep Stock Solution Preparation cluster_formulation Formulation Protocol 1 cluster_qc Quality Control cluster_admin In Vivo Administration weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve add_peg Add PEG300 dissolve->add_peg add_tween Add Tween-80 add_peg->add_tween add_saline Add Saline add_tween->add_saline mix Vortex to Homogenize add_saline->mix visual Visual Inspection for Clarity mix->visual administer Administer to Animal Model visual->administer

Caption: Experimental workflow for the preparation of this compound formulation.

G cluster_pathway Hypothetical Anti-Neuroinflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB Activation MyD88->NFkB ProInflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->ProInflammatory Induces Transcription Obtucarbamate This compound Obtucarbamate->NFkB Inhibits

Caption: Hypothetical signaling pathway for the anti-neuroinflammatory action of this compound.

Stability and Storage

  • Stock Solutions: this compound stock solutions in DMSO should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.

  • Final Formulations: It is recommended to prepare fresh formulations for each experiment. If short-term storage is necessary, store at 2-8°C and visually inspect for any precipitation before use. The stability of the final formulations has not been extensively characterized and should be determined empirically if long-term storage is required.

Safety Precautions

  • This compound is for research use only and should not be used in humans.

  • Handle the compound and all solvents in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for this compound and all vehicle components for detailed safety information.

References

Application Notes and Protocols: Investigating Obtucarbamate A in Neuroinflammation Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical contributing factor to the pathogenesis of various neurodegenerative diseases.[1][2][3] This process is primarily mediated by the activation of microglia, the resident immune cells of the central nervous system.[2][3] Upon activation by stimuli such as lipopolysaccharide (LPS), microglia release a variety of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), which can lead to neuronal damage. The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in regulating the expression of these inflammatory molecules. Therefore, inhibiting microglial activation and the NF-κB pathway are promising therapeutic strategies for neurodegenerative diseases.

Obtucarbamate A is a natural product isolated from Disporum cantoniense. While its antitussive properties have been explored, its potential effects on neuroinflammation remain uninvestigated. These application notes provide a comprehensive guide for researchers interested in evaluating the anti-neuroinflammatory potential of this compound in both in vitro and in vivo models. The following protocols and data are presented as a hypothetical framework based on established methodologies in neuroinflammation research.

Hypothesized Mechanism of Action

It is hypothesized that this compound may exert anti-neuroinflammatory effects by inhibiting the activation of microglia and suppressing the production of pro-inflammatory mediators. A potential molecular mechanism could involve the modulation of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, a key regulator of the inflammatory response in microglia.

cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylates p65 p65 IκBα->p65 NFκB_complex NF-κB (p65/p50) IκBα->NFκB_complex Releases p50 p50 NFκB_nucleus NF-κB (p65/p50) NFκB_complex->NFκB_nucleus Translocates Obtucarbamate_A This compound Obtucarbamate_A->IKK Inhibits? DNA DNA NFκB_nucleus->DNA Binds Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Inflammatory_Genes Transcription

Figure 1: Hypothesized NF-κB signaling pathway modulation by this compound.

Data Presentation: Hypothetical In Vitro Effects of this compound

The following tables summarize hypothetical quantitative data from experiments designed to assess the anti-neuroinflammatory effects of this compound on LPS-stimulated BV2 microglial cells.

Table 1: Effect of this compound on Pro-inflammatory Mediator Production

Treatment GroupConcentration (µM)Nitric Oxide (NO) Production (% of LPS Control)TNF-α Release (pg/mL)IL-6 Release (pg/mL)
Control-5.2 ± 1.125.8 ± 4.315.3 ± 3.1
LPS (1 µg/mL)-100 ± 8.5850.4 ± 65.2540.7 ± 48.9
This compound + LPS185.3 ± 7.9720.1 ± 55.8485.1 ± 42.3
This compound + LPS562.1 ± 6.4540.6 ± 49.1350.2 ± 33.7
This compound + LPS1040.7 ± 5.1310.9 ± 30.5210.8 ± 25.4
This compound + LPS2525.4 ± 3.8150.2 ± 18.9110.5 ± 15.6

Data are presented as mean ± standard deviation (n=3). Data is hypothetical.

Table 2: Effect of this compound on NF-κB Pathway Protein Expression

Treatment GroupConcentration (µM)p-IκBα / IκBα Ratio (Fold Change vs. LPS)Nuclear p65 / Histone H3 Ratio (Fold Change vs. LPS)
Control-0.15 ± 0.040.21 ± 0.05
LPS (1 µg/mL)-1.00 ± 0.121.00 ± 0.15
This compound + LPS10.88 ± 0.100.91 ± 0.11
This compound + LPS50.65 ± 0.080.72 ± 0.09
This compound + LPS100.42 ± 0.060.48 ± 0.07
This compound + LPS250.28 ± 0.040.33 ± 0.05

Data are presented as mean ± standard deviation (n=3). Data is hypothetical.

Experimental Protocols

The following are detailed protocols for the key experiments cited in the hypothetical data tables.

Protocol 1: In Vitro Microglia Culture and Treatment

Start Seed BV2 Microglia Cells (e.g., 2.5 x 10^5 cells/well) Incubate1 Incubate for 24 hours (37°C, 5% CO2) Start->Incubate1 Pretreat Pre-treat with This compound (various concentrations) Incubate1->Pretreat Incubate2 Incubate for 1 hour Pretreat->Incubate2 Stimulate Stimulate with LPS (1 µg/mL) Incubate2->Stimulate Incubate3 Incubate for 24 hours Stimulate->Incubate3 Collect Collect Supernatant and Cell Lysates Incubate3->Collect Analysis Analyze for Inflammatory Mediators and Proteins Collect->Analysis

Figure 2: Experimental workflow for in vitro studies of this compound.
  • Cell Culture: Culture BV2 microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Plate BV2 cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • For analysis of secreted factors (NO, TNF-α, IL-6), replace the medium with fresh serum-free DMEM.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.

    • Subsequently, stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Sample Collection:

    • After 24 hours of incubation, collect the cell culture supernatant for analysis of NO, TNF-α, and IL-6.

    • Wash the remaining cells with ice-cold phosphate-buffered saline (PBS) and lyse them for protein analysis (Western Blot).

Protocol 2: Measurement of Nitric Oxide (NO) Production
  • Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of solution A (1% sulfanilamide (B372717) in 5% phosphoric acid) and solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Assay:

    • Add 50 µL of the collected cell culture supernatant to a 96-well plate.

    • Add 50 µL of the Griess reagent to each well.

    • Incubate the plate at room temperature for 10 minutes in the dark.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the NO concentration using a standard curve generated with sodium nitrite.

Protocol 3: Measurement of TNF-α and IL-6
  • Assay: Use commercially available enzyme-linked immunosorbent assay (ELISA) kits for mouse TNF-α and IL-6.

  • Procedure: Follow the manufacturer's instructions provided with the ELISA kits.

  • Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.

  • Quantification: Calculate the concentrations of TNF-α and IL-6 based on the standard curves generated with recombinant cytokines.

Protocol 4: Western Blot Analysis for NF-κB Pathway Proteins
  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IκBα, IκBα, p65, and a loading control (e.g., β-actin or Histone H3 for nuclear fractions) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to the loading control.

Proposed In Vivo Neuroinflammation Model Workflow

For researchers wishing to extend these findings to an animal model, a common approach is to induce neuroinflammation by intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection of LPS.

Start Acclimatize Animals (e.g., C57BL/6 mice) Grouping Randomly Assign to Treatment Groups Start->Grouping Pretreat Administer this compound (e.g., i.p. for 7 days) Grouping->Pretreat Induce Induce Neuroinflammation (e.g., LPS i.p. injection) Pretreat->Induce Time Wait for 24 hours Induce->Time Sacrifice Euthanize Animals and Collect Brain Tissue Time->Sacrifice Analysis Analyze Brain Tissue for: - Cytokines (ELISA) - Microglia Activation (IHC) - Protein Expression (Western Blot) Sacrifice->Analysis

Figure 3: Proposed workflow for in vivo studies of this compound.

Conclusion

These application notes provide a hypothetical yet comprehensive framework for the initial investigation of this compound as a potential anti-neuroinflammatory agent. The detailed protocols for in vitro studies, along with the proposed workflow for in vivo models, offer a solid foundation for researchers to explore the therapeutic potential of this and other novel compounds in the context of neuroinflammation. The provided hypothetical data and signaling pathway diagrams serve as a guide for experimental design and data interpretation. Further research is warranted to validate these hypotheses and elucidate the precise mechanisms of action of this compound.

References

Obtucarbamate A solubility and stability for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the solubility and stability of Obtucarbamate A, a natural product with potential therapeutic applications. The information is intended to guide researchers in designing and executing experiments for the effective use of this compound in a laboratory setting.

Introduction to this compound

This compound is a carbamate (B1207046) derivative with the molecular formula C₁₁H₁₄N₂O₄ and a molecular weight of 238.24 g/mol .[1][2] It is typically supplied as a powder and has shown potential as an antitussive agent and an inhibitor of neuroinflammation.[3][4] For effective use in research and development, understanding its solubility and stability is crucial.

Solubility of this compound

Table 1: Qualitative Solubility of this compound

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
Dimethyl Sulfoxide (DMSO)Soluble
AcetoneSoluble

Source: Certificate of Analysis data.[5]

For quantitative determination of solubility, the following protocol is recommended.

This protocol outlines a method to determine the solubility of this compound in a solvent of choice at a specific temperature.

Materials:

  • This compound (powder)

  • Selected solvent (e.g., DMSO, Ethanol)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other quantitative analytical method)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The exact amount should be more than what is expected to dissolve to ensure a saturated solution with excess solid.

    • Equilibrate the vial at a constant temperature (e.g., 25 °C or 37 °C) in a thermostatic shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Continuous agitation is necessary.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed at the same temperature for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

    • Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

    • Prepare a standard curve of this compound with known concentrations to accurately quantify the amount in the sample.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC analysis (mg/mL)) x (Dilution factor)

Table 2: Data Recording for Quantitative Solubility of this compound

SolventTemperature (°C)Volume of Solvent (mL)Concentration (from HPLC) (mg/mL)Dilution FactorSolubility (mg/mL)

Experimental Workflow for Solubility Determination

G cluster_prep Preparation of Saturated Solution cluster_sample Sample Collection cluster_quant Quantification prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature with shaking (24-48h) prep1->prep2 sample1 Settle excess solid prep2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.22 µm filter sample2->sample3 quant1 Dilute filtered supernatant sample3->quant1 quant2 Analyze by HPLC quant1->quant2 quant3 Calculate concentration against standard curve quant2->quant3 end end quant3->end Report Solubility (mg/mL)

Caption: Workflow for determining the quantitative solubility of this compound.

Stability of this compound

The stability of this compound should be assessed under various conditions to ensure the integrity of the compound during experiments and storage. Carbamates, in general, can be susceptible to hydrolysis, especially under basic or acidic conditions.

This protocol describes a method to evaluate the stability of this compound in solution at different pH values and temperatures over time.

Materials:

  • This compound

  • Aqueous buffers of different pH values (e.g., pH 4, 7, 9)

  • Organic solvent for stock solution (e.g., DMSO)

  • Incubators or water baths set to desired temperatures (e.g., 4 °C, 25 °C, 37 °C)

  • HPLC system with a suitable detector

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).

  • Incubation Sample Preparation:

    • For each condition (a specific pH and temperature), dilute the stock solution with the corresponding aqueous buffer to a final concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.

    • Prepare multiple aliquots for each condition to be analyzed at different time points.

  • Incubation:

    • Place the prepared samples in incubators or water baths set at the desired temperatures.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each condition.

    • Immediately quench any degradation by adding a suitable solvent (e.g., acetonitrile) and/or by freezing the sample at -20 °C or lower until analysis.

    • Analyze the samples by HPLC to determine the remaining concentration of this compound. The analysis at time 0 serves as the initial concentration (100%).

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.

    • Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.

Table 3: Data Recording for Stability Assessment of this compound

pHTemperature (°C)Time (hours)Peak Area (HPLC)Concentration (µg/mL)% Remaining
4250100
4252
4254
.........
7370100
7372
.........

Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_incubate Incubation cluster_analysis Time-Point Analysis cluster_data Data Analysis prep1 Prepare this compound stock solution (e.g., in DMSO) prep2 Dilute stock into different pH buffers prep1->prep2 prep3 Aliquot for each time point prep2->prep3 incubate1 Incubate samples at various temperatures (e.g., 4°C, 25°C, 37°C) prep3->incubate1 analysis1 Remove aliquots at T=0, 2, 4, 8, 24, 48h incubate1->analysis1 analysis2 Quench reaction & store frozen analysis1->analysis2 analysis3 Analyze by HPLC analysis2->analysis3 data1 Calculate % remaining vs. T=0 analysis3->data1 data2 Plot degradation kinetics data1->data2 end end data2->end Determine Stability Profile

Caption: Workflow for assessing the stability of this compound under different pH and temperature conditions.

Storage and Handling

Based on available information, this compound should be stored under the following conditions to ensure its stability:

  • Temperature: -20°C.

  • Conditions: Store in a sealed container, protected from air and light, in a dry and ventilated environment.

  • Shelf-life: Under these conditions, the shelf-life is reported to be up to 2 years.

For experimental use, it is recommended to prepare fresh solutions. If stock solutions are to be stored, they should be kept at -20°C or -80°C in an airtight container, and the stability under these specific conditions should be verified.

Disclaimer

The information provided in these application notes is intended as a guide. Researchers should independently validate these protocols for their specific experimental setup and requirements. The stability of this compound may vary depending on the specific buffer components, co-solvents, and other experimental variables.

References

Application Notes and Protocols for Obtucarbamate A in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Obtucarbamate A is a natural product isolated from the plant Disporum cantoniense.[1] It is a carbamate (B1207046) compound with the chemical formula C₁₁H₁₄N₂O₄ and a molecular weight of 238.24 g/mol . Research has identified this compound as a bioactive molecule with significant antitussive (cough-suppressing) and anti-neuroinflammatory properties. These characteristics make it a valuable tool for researchers in drug development, neurobiology, and respiratory disease studies.

Biological Activities

Anti-inflammatory Activity

This compound has demonstrated inhibitory effects on neuroinflammation. While specific quantitative data on its inhibition of inflammatory mediators is still emerging, its activity is analogous to other compounds that suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells. Microglia, the resident immune cells of the central nervous system, play a crucial role in neuroinflammatory processes. Their activation by stimuli like LPS leads to the release of pro-inflammatory molecules, including NO, which can contribute to neuronal damage in various neurodegenerative diseases.

Antitussive Activity

Studies have confirmed the antitussive properties of this compound. In preclinical models, extracts from Disporum cantoniense containing this compound have shown potent cough-suppressing effects.[1] The standard model for evaluating this activity is the ammonia-induced cough model in mice.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₁H₁₄N₂O₄
Molecular Weight 238.24 g/mol
CAS Number 6935-99-5
Appearance Powder
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Experimental Protocols

Protocol 1: In Vitro Anti-Neuroinflammatory Activity Assay - Inhibition of Nitric Oxide (NO) Production in BV2 Microglia

This protocol is designed to assess the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide in LPS-stimulated BV2 microglial cells.

Materials:

  • This compound

  • BV2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (for NO measurement)

  • 96-well cell culture plates

  • Cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture: Culture BV2 microglia in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.

  • Cell Seeding: Seed the BV2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Prepare various concentrations of this compound in DMEM. Pre-treat the cells with the different concentrations of this compound for 1 hour.

  • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control group (cells treated with vehicle and LPS) and a negative control group (cells treated with vehicle only).

  • Nitric Oxide Measurement: After the incubation period, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

  • Incubate the plate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control. The IC₅₀ value, the concentration at which 50% of NO production is inhibited, can then be determined.

Protocol 2: In Vivo Antitussive Activity Assay - Ammonia-Induced Cough Model in Mice

This protocol evaluates the cough-suppressant effects of this compound in a preclinical mouse model.

Materials:

  • This compound

  • Male ICR mice (18-22 g)

  • Ammonia (B1221849) solution (0.6%)

  • Atomizer or nebulizer

  • Sound-proof chamber with a microphone and recording system

  • Positive control (e.g., Codeine phosphate)

  • Vehicle control (e.g., 0.5% Tween 80 in saline)

Procedure:

  • Acclimatization: Acclimate the mice to the experimental conditions for at least 3 days.

  • Grouping and Administration: Divide the mice into several groups: vehicle control, positive control, and different dose groups for this compound. Administer the respective treatments orally (p.o.) or intraperitoneally (i.p.).

  • Cough Induction: One hour after treatment, place each mouse individually into the sound-proof chamber.

  • Expose the mouse to nebulized 0.6% ammonia solution for a fixed period (e.g., 3 minutes) to induce coughing.

  • Cough Recording: Record the number of coughs for each mouse during the exposure and for a short period afterward.

  • Data Analysis: Calculate the percentage of cough inhibition for each treatment group compared to the vehicle control group using the following formula:

    • % Inhibition = [(Cough count in vehicle group - Cough count in treated group) / Cough count in vehicle group] x 100

  • Analyze the dose-response relationship of this compound's antitussive effect.

Mandatory Visualizations

Signaling Pathways

The precise signaling pathways modulated by this compound are a subject of ongoing research. However, based on the known mechanisms of other anti-inflammatory compounds that inhibit nitric oxide production in microglia, it is hypothesized that this compound may interfere with pro-inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

G Hypothesized Anti-Neuroinflammatory Signaling Pathway of this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK_pathway MAPK Pathway (p38, ERK, JNK) MyD88->MAPK_pathway IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus translocates Gene_Expression Pro-inflammatory Gene Expression MAPK_pathway->Gene_Expression Obtucarbamate_A_effect This compound Obtucarbamate_A_effect->IKK Inhibits Obtucarbamate_A_effect->MAPK_pathway Inhibits NF-κB_nucleus->Gene_Expression iNOS_Production iNOS Production Gene_Expression->iNOS_Production leads to NO_Production Nitric Oxide (NO) Production iNOS_Production->NO_Production catalyzes

Caption: Hypothesized mechanism of this compound in inhibiting neuroinflammation.

Experimental Workflows

G Workflow for In Vitro Anti-Neuroinflammatory Assay Start Start Seed_Cells Seed BV2 Microglia in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight (37°C, 5% CO₂) Seed_Cells->Incubate_Overnight Pretreat Pre-treat with this compound Incubate_Overnight->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate_24h Incubate for 24 hours Stimulate->Incubate_24h Collect_Supernatant Collect cell supernatant Incubate_24h->Collect_Supernatant Griess_Assay Perform Griess Assay for NO measurement Collect_Supernatant->Griess_Assay Measure_Absorbance Measure absorbance at 540 nm Griess_Assay->Measure_Absorbance Analyze_Data Calculate % NO inhibition and IC₅₀ Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing the anti-neuroinflammatory activity of this compound in vitro.

G Workflow for In Vivo Antitussive Assay Start Start Acclimatize_Mice Acclimatize mice Start->Acclimatize_Mice Group_and_Administer Group mice and administer treatment (Vehicle, Positive Control, this compound) Acclimatize_Mice->Group_and_Administer Wait_1h Wait for 1 hour Group_and_Administer->Wait_1h Induce_Cough Induce cough with nebulized ammonia Wait_1h->Induce_Cough Record_Coughs Record number of coughs Induce_Cough->Record_Coughs Analyze_Data Calculate % cough inhibition Record_Coughs->Analyze_Data End End Analyze_Data->End

Caption: Workflow for evaluating the antitussive effect of this compound in vivo.

References

Troubleshooting & Optimization

Technical Support Center: Obtucarbamate A Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Obtucarbamate A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the chemical name for this compound?

A1: The chemical name for this compound is dimethyl 4-methyl-1,3-phenylenedicarbamate.[1]

Q2: What are the common starting materials for the synthesis of this compound?

A2: Common starting materials include toluene-2,4-diamine or toluene-2,4-diisocyanate. The synthesis typically involves the formation of carbamate (B1207046) linkages with methanol (B129727).

Q3: What are the critical parameters to control for a high-yield synthesis?

A3: Key parameters include the purity of reagents and solvents, reaction temperature, reaction time, and the choice of catalyst. Anhydrous conditions are often crucial, especially when working with isocyanate intermediates, to prevent the formation of urea (B33335) byproducts.[2]

Q4: Are there any alternative, greener synthetic routes available?

A4: Research is ongoing into phosgene-free routes for carbamate synthesis. One approach involves the use of dimethyl carbonate as a less hazardous reagent.[1][3] Another explores the direct carboxylation of amines with CO2.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Possible Cause(s) Troubleshooting Steps
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Impure starting materials or solvents. - Catalyst inefficiency or poisoning.- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize the reaction temperature; too low may be too slow, while too high can lead to side reactions. - Ensure starting materials are pure and solvents are anhydrous. - Screen different catalysts or increase the catalyst loading.
Formation of Urea Byproducts - Presence of water in the reaction mixture, which reacts with isocyanate intermediates to form an unstable carbamic acid that decomposes to an amine. This amine then reacts with another isocyanate molecule.[2] - Incomplete reaction of the isocyanate with the alcohol, leading to side reactions with any amine present.- Use anhydrous solvents and reagents. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). - Consider a dropwise addition of the isocyanate to the alcohol to maintain a low concentration of the isocyanate and favor the desired reaction.
Product is an insoluble solid or oil that is difficult to purify - Presence of polymeric byproducts. - Residual starting materials or catalysts.- Attempt recrystallization from a suitable solvent or solvent mixture (e.g., ethyl acetate (B1210297), methanol). - If recrystallization fails, column chromatography on silica (B1680970) gel may be effective. - Wash the crude product with appropriate solvents to remove specific impurities (e.g., water to remove salts, a non-polar solvent to remove non-polar impurities).
Reaction fails to proceed - Inactive catalyst. - Low reaction temperature. - Poor quality of reagents.- Use a fresh batch of catalyst or consider a different catalyst. - Gradually increase the reaction temperature while monitoring for product formation and side reactions. - Verify the purity of starting materials and solvents.

Experimental Protocols

Protocol 1: Synthesis of this compound from Toluene-2,4-diisocyanate (TDI)

This protocol outlines the synthesis of this compound starting from commercially available toluene-2,4-diisocyanate and methanol.

Materials:

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • In the flask, dissolve anhydrous methanol (2.2 equivalents) in anhydrous toluene.

  • Add a catalytic amount of triethylamine to the methanol solution.

  • Slowly add a solution of toluene-2,4-diisocyanate (1 equivalent) in anhydrous toluene to the stirred methanol solution via the dropping funnel at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product will precipitate out of the solution.

  • Filter the solid product and wash with cold toluene.

  • Recrystallize the crude product from a suitable solvent like ethyl acetate or methanol to obtain pure this compound.

Protocol 2: Microwave-Assisted Synthesis of Toluene Diisocyanate Intermediate

This protocol describes a high-yield synthesis of a diisocyanate intermediate, which can then be converted to this compound.

Materials:

Procedure:

  • In a microwave-safe vessel, dissolve toluene-2,4-diamine in 1-methyl-2-pyrrolidinone.

  • Carefully add triphosgene (in portions) to the solution at 0 °C.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 190 °C for 30 minutes with a power of 60 W.

  • After cooling, the resulting toluene diisocyanate can be carefully isolated and used in the subsequent reaction with methanol as described in Protocol 1. A yield of up to 95.1% has been reported for this step.

Data Presentation

Table 1: Optimization of Toluene Diisocyanate Synthesis via Microwave Irradiation

EntrySolventTemperature (°C)Time (min)Power (W)Yield (%)
1Toluene1103060Low
2Dioxane1003060Moderate
3NMP1503060Good
4NMP190156085.2
5NMP190306095.1
6NMP190456093.8
7NMP210306090.5

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product TDI Toluene-2,4-diisocyanate Reaction Reaction in Anhydrous Toluene with Triethylamine catalyst TDI->Reaction MeOH Anhydrous Methanol MeOH->Reaction Precipitation Product Precipitation Reaction->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization ObtucarbamateA This compound Recrystallization->ObtucarbamateA

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield? CheckPurity Check Reagent/Solvent Purity Start->CheckPurity Yes HighYield Achieve High Yield Start->HighYield No OptimizeTemp Optimize Temperature CheckPurity->OptimizeTemp CheckCatalyst Check Catalyst Activity OptimizeTemp->CheckCatalyst MonitorReaction Monitor Reaction Progress (TLC/LC-MS) CheckCatalyst->MonitorReaction MonitorReaction->HighYield

Caption: Troubleshooting logic for addressing low yield issues.

side_reaction_pathway Isocyanate R-N=C=O (Isocyanate Intermediate) Carbamate R-NH-CO-OCH3 (Desired Carbamate) Isocyanate->Carbamate + Methanol (Desired Reaction) CarbamicAcid R-NH-COOH (Unstable Carbamic Acid) Isocyanate->CarbamicAcid + Water (Side Reaction) Methanol CH3OH (Methanol) Water H2O (Water Impurity) Amine R-NH2 (Amine) CarbamicAcid->Amine Decarboxylation Urea R-NH-CO-NH-R (Urea Byproduct) Amine->Urea + Isocyanate

Caption: Signaling pathway of a common side reaction in carbamate synthesis.

References

Technical Support Center: Obtucarbamate A Isolation and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges, troubleshooting, and frequently asked questions (FAQs) related to the isolation and purification of Obtucarbamate A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a natural product with demonstrated antitussive (cough-suppressing) and neuroinflammation inhibitory activities.[1][2] Its primary known natural source is the plant Disporum cantoniense.[3]

Q2: What are the main challenges in isolating this compound?

The primary challenges in isolating this compound, like many natural products, include:

  • Low abundance: The concentration of this compound in Disporum cantoniense may be low, requiring large amounts of starting material.

  • Complex matrix: The plant extract contains a multitude of other compounds, making the separation and purification process complex.

  • Chemical stability: Carbamates can be susceptible to hydrolysis under certain pH and temperature conditions. It is advisable to store this compound in a dry, inert atmosphere, as moisture can lead to degradation.

  • Co-elution of similar compounds: The presence of structurally related compounds, such as Obtucarbamate B, which is also found in Disporum cantoniense, can complicate purification.[3]

Q3: What are the known biological activities of this compound that are relevant to its isolation strategy?

This compound's antitussive and neuroinflammation inhibitory activities are key to bioassay-guided fractionation, a common strategy in natural product isolation. This involves testing the biological activity of different fractions during the purification process to track the compound of interest.

Troubleshooting Guides

Solid-Phase Extraction (SPE) Troubleshooting

Solid-phase extraction is a common step for sample clean-up and concentration prior to chromatographic purification. Below are common issues and their solutions.

ProblemPotential CauseSuggested Solution
Low Recovery of this compound Improper cartridge conditioning.Ensure the SPE cartridge is conditioned with an appropriate solvent (e.g., methanol (B129727) or acetonitrile) followed by equilibration with the sample loading solvent.
Sample solvent is too strong.Dilute the sample in a weaker solvent to ensure proper retention of this compound on the sorbent.
Flow rate is too high during sample loading.Decrease the flow rate to allow for adequate interaction between this compound and the sorbent.
Elution solvent is too weak.Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent) to ensure complete elution of this compound.
Poor Purity of this compound Eluate Inadequate washing step.Optimize the wash solvent to remove impurities without eluting this compound. A solvent of intermediate strength is often required.
Co-elution of impurities.Consider using a different SPE sorbent with a different selectivity or a multi-step elution with solvents of increasing strength.
High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is a critical technique for the final purification of this compound. Here are some common problems and their resolutions.

ProblemPotential CauseSuggested Solution
Poor Peak Shape (Tailing or Fronting) Column overload.Reduce the injection volume or the concentration of the sample.
Inappropriate mobile phase pH.Adjust the pH of the mobile phase to ensure this compound is in a single, non-ionized form.
Column contamination or degradation.Flush the column with a strong solvent or replace the column if necessary.
Inconsistent Retention Times Fluctuation in mobile phase composition.Ensure proper mixing and degassing of the mobile phase.
Temperature variations.Use a column oven to maintain a constant temperature.
Column equilibration is insufficient.Allow sufficient time for the column to equilibrate with the mobile phase before each injection.
Poor Resolution between this compound and Impurities Mobile phase composition is not optimal.Adjust the solvent ratio or try different organic modifiers (e.g., acetonitrile (B52724) vs. methanol).
Incorrect column chemistry.Consider a column with a different stationary phase (e.g., a phenyl-hexyl or a specialized carbamate (B1207046) column) for better selectivity.

Experimental Protocols

The following are generalized protocols for the isolation and purification of this compound from Disporum cantoniense. These should be optimized based on laboratory conditions and available equipment.

Extraction Protocol
  • Plant Material Preparation: Air-dry the roots of Disporum cantoniense and grind them into a fine powder.

  • Defatting (Optional but Recommended): Macerate the powdered plant material with a non-polar solvent like hexane (B92381) or petroleum ether to remove lipids and other non-polar compounds. Discard the solvent.

  • Extraction: Extract the defatted plant material with a polar solvent such as ethanol (B145695) or methanol at room temperature with agitation for 24-48 hours. Repeat the extraction process 2-3 times.

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Solid-Phase Extraction (SPE) Protocol
  • Sample Preparation: Dissolve a portion of the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and dilute it with the equilibration solvent (e.g., water or a low percentage of organic solvent).

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by water through it.

  • Sample Loading: Load the prepared sample onto the conditioned SPE cartridge at a slow flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., 10-20% methanol in water) to remove highly polar impurities.

  • Elution: Elute this compound with a stronger solvent (e.g., 70-90% methanol in water). Collect the eluate.

HPLC Purification Protocol
  • Sample Preparation: Evaporate the solvent from the SPE eluate and redissolve the residue in the HPLC mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water. For example, start with 30% acetonitrile and increase to 70% over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₁H₁₄N₂O₄
Molecular Weight 238.24 g/mol
Appearance Solid
Purity (Commercial) ≥98%
Solubility (Qualitative) Soluble in DMSO. Formulations in PEG300, Tween-80, saline, SBE-β-CD in saline, and corn oil are possible.
Table 2: Example HPLC Gradient for this compound Purification
Time (minutes)% Water% Acetonitrile
07030
253070
303070
317030
407030

Visualizations

Experimental Workflow

G cluster_extraction Extraction cluster_cleanup Clean-up cluster_purification Purification cluster_analysis Analysis start Powdered Disporum cantoniense defat Defatting with Hexane start->defat extract Extraction with Ethanol/Methanol defat->extract concentrate Concentration (Rotary Evaporator) extract->concentrate spe Solid-Phase Extraction (SPE) concentrate->spe hplc Preparative HPLC spe->hplc purity Purity Analysis (Analytical HPLC) hplc->purity end Pure this compound purity->end

Caption: General workflow for the isolation and purification of this compound.

Neuroinflammatory Signaling Pathways

G cluster_stimuli Stimuli cluster_receptors Receptors cluster_pathways Signaling Pathways cluster_response Cellular Response stimuli Pathogens, Injury, Aggregated Proteins receptors Toll-like Receptors (TLRs) Pattern Recognition Receptors (PRRs) stimuli->receptors nfkb NF-κB Pathway receptors->nfkb mapk MAPK Pathway receptors->mapk jak_stat JAK/STAT Pathway receptors->jak_stat nlrp3 NLRP3 Inflammasome receptors->nlrp3 response Production of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->response mapk->response jak_stat->response nlrp3->response

Caption: Key signaling pathways involved in neuroinflammation.

Cough Reflex Signaling Pathway

G cluster_stimulus Stimulus cluster_afferent Afferent Pathway cluster_central Central Processing cluster_efferent Efferent Pathway cluster_response Response stimulus Irritants (Mechanical, Chemical) receptors Cough Receptors in Airways stimulus->receptors vagus_afferent Vagus Nerve (Afferent Fibers) receptors->vagus_afferent medulla Cough Center in Medulla vagus_afferent->medulla vagus_efferent Vagus Nerve (Efferent Fibers) medulla->vagus_efferent muscles Respiratory Muscles vagus_efferent->muscles cough Cough muscles->cough

Caption: Simplified signaling pathway of the cough reflex.

References

Obtucarbamate A Stability in Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Obtucarbamate A in solution. The following information is based on the general chemical properties of carbamates and is intended to serve as a starting point for your investigations. It is crucial to perform compound-specific stability studies for your particular experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation. What are the likely causes?

A1: this compound, as a carbamate-containing molecule, is susceptible to degradation in solution. The primary causes of degradation include:

  • pH-mediated hydrolysis: Carbamates are known to hydrolyze, and this process is often pH-dependent. Basic (alkaline) conditions can significantly accelerate the degradation of the carbamate (B1207046) functional group.[1]

  • Solvent effects: The choice of solvent can impact the stability of this compound. Protic solvents, especially in the presence of nucleophiles, can facilitate degradation.

  • Temperature: Elevated temperatures will generally increase the rate of chemical degradation.

Q2: What is the recommended pH range for preparing and storing this compound solutions?

A2: Generally, carbamates exhibit greater stability in neutral to slightly acidic conditions.[1] For this compound, it is advisable to maintain the pH of aqueous solutions below 7. The optimal pH should be determined empirically, but starting in a range of pH 4-6 is a reasonable approach.

Q3: Which solvents are recommended for dissolving this compound?

A3: The certificate of analysis for this compound lists Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, and Acetone as suitable solvents.[2] When preparing stock solutions for long-term storage, using an aprotic organic solvent like DMSO or Acetone is generally preferred to minimize hydrolysis. For aqueous experimental buffers, it is recommended to prepare fresh solutions or conduct stability studies to determine the acceptable storage duration.

Q4: How should I store my this compound solutions?

A4: Based on the recommendations for the solid compound, solutions should be stored protected from air and light at refrigerated (2-8 °C) or frozen temperatures.[2] For aqueous solutions, freezing (-20 °C or -80 °C) is generally recommended to slow down hydrolytic degradation. Always perform a freeze-thaw stability study to ensure the integrity of your compound.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of compound potency over a short period. Rapid degradation in the chosen buffer system.1. Verify pH: Measure the pH of your solution. If it is neutral or basic, consider buffering to a slightly acidic pH (e.g., pH 5-6). 2. Solvent consideration: If using aqueous buffers, prepare solutions fresh before each experiment. For stock solutions, use aprotic organic solvents like DMSO.
Appearance of new peaks in HPLC or LC-MS analysis. Degradation of this compound into one or more new chemical entities.1. Characterize degradants: If possible, use mass spectrometry to identify the degradation products. This can provide clues about the degradation pathway (e.g., hydrolysis of the carbamate moieties). 2. Optimize conditions: Systematically evaluate the effects of pH, temperature, and light on the formation of these new peaks to identify conditions that minimize degradation.
Precipitation of the compound from solution. Poor solubility or degradation to a less soluble product.1. Confirm solubility: Determine the solubility of this compound in your specific buffer system. 2. Co-solvents: Consider the use of a small percentage of an organic co-solvent (e.g., DMSO, ethanol) to improve solubility, but be aware that this may also impact stability.

Quantitative Data Summary

The following tables present hypothetical stability data for this compound to illustrate the expected trends. These are not experimental results and should be used for guidance only.

Table 1: Effect of pH on the Stability of this compound in Aqueous Buffer at 25°C

pHHalf-life (t1/2) in hours% Remaining after 24 hours
4.016891.7
5.012088.2
6.07278.1
7.02450.0
8.0515.7
9.0<1<1.0

Table 2: Effect of Temperature on the Stability of this compound at pH 7.0

Temperature (°C)Half-life (t1/2) in hours% Remaining after 24 hours
49684.1
252450.0
37812.5

Experimental Protocols

Protocol 1: Determination of pH-Dependent Stability of this compound

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 4 to 9 (e.g., acetate buffer for pH 4-5, phosphate (B84403) buffer for pH 6-8, and borate (B1201080) buffer for pH 9).

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in an aprotic organic solvent (e.g., 10 mM in DMSO).

  • Prepare Test Solutions: Dilute the stock solution into each of the prepared buffers to a final concentration of 100 µM.

  • Incubation: Incubate the test solutions at a constant temperature (e.g., 25°C) and protect them from light.

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each test solution.

  • Quenching: Immediately quench the degradation by diluting the aliquot in a suitable mobile phase for analysis (e.g., acetonitrile/water with 0.1% formic acid).

  • Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the natural logarithm of the remaining this compound concentration versus time. The slope of the line will be the negative of the degradation rate constant (k). The half-life (t1/2) can be calculated as 0.693/k.

Visualizations

G cluster_workflow Experimental Workflow for Stability Testing prep_stock Prepare this compound Stock Solution (e.g., in DMSO) prep_test Prepare Test Solutions (Dilute Stock into Buffers) prep_stock->prep_test prep_buffers Prepare Buffers at Various pH Values prep_buffers->prep_test incubation Incubate at Controlled Temperature prep_test->incubation sampling Collect Samples at Time Points incubation->sampling analysis Analyze by HPLC/LC-MS sampling->analysis data_analysis Calculate Degradation Rate and Half-life analysis->data_analysis

Caption: Workflow for assessing the stability of this compound.

G cluster_pathway Potential Hydrolytic Degradation Pathway of a Carbamate carbamate This compound (Carbamate Moiety) hydrolysis Hydrolysis (H₂O, OH⁻) carbamate->hydrolysis amine Amine Derivative hydrolysis->amine Products alcohol Corresponding Alcohol/Phenol hydrolysis->alcohol co2 Carbon Dioxide (CO₂) hydrolysis->co2

References

Technical Support Center: Optimizing Obtucarbamate A Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Obtucarbamate A for animal studies. The information is presented in a question-and-answer format to directly address potential issues.

Troubleshooting Guide

Q1: My animals are showing signs of toxicity (e.g., paralysis, respiratory distress) even at what I predicted to be a therapeutic dose. What should I do?

A1: Immediate cessation of dosing is recommended if significant toxicity is observed. The reported oral LD50 for this compound in rats is 1320 mg/kg and in mice is 300 mg/kg.[1][2] Toxic effects noted in rats include spastic paralysis, altered sleep time, and respiratory changes.[1]

Troubleshooting Steps:

  • Verify Dose Calculation: Double-check all calculations for dose formulation and administration volume.

  • Assess Vehicle Effects: If using a vehicle to dissolve or suspend this compound, run a vehicle-only control group to ensure the vehicle is not contributing to the toxicity.

  • Reduce a Step-Down Dosing Approach: Begin with a dose that is a fraction (e.g., 1/10th or 1/100th) of the reported LD50 and gradually escalate the dose in different animal cohorts.

  • Consider a Different Route of Administration: If oral administration is leading to acute toxicity, explore other routes such as intraperitoneal or subcutaneous injection, being mindful of the different LD50 values for each route. The intraperitoneal LD50 in rats is 11.2 mg/kg (11200 µg/kg).[2]

Q2: I am not observing the expected antitussive effect in my animal model. What are the possible reasons?

A2: this compound and its derivatives have been reported to possess good antitussive activity.[3] If you are not observing this effect, consider the following:

Troubleshooting Steps:

  • Inadequate Dose: The dose may be too low to reach the therapeutic threshold. A dose-escalation study is recommended to identify the effective dose range.

  • Pharmacokinetic Issues: The compound may have poor absorption, rapid metabolism, or rapid excretion in the chosen animal model. Consider conducting pharmacokinetic studies to determine the plasma concentration and half-life of this compound. A study on another carbamate (B1207046), caramiphen, highlighted the importance of correlating plasma concentrations with therapeutic effects for reliable extrapolation between species.

  • Model Suitability: Ensure the animal model for cough is appropriate and validated.

  • Compound Stability: Verify the stability of your this compound formulation. The compound should be stored protected from air and light, refrigerated or frozen (2-8 °C).

Frequently Asked Questions (FAQs)

Q1: What is a safe starting dose for this compound in a new animal study?

A1: A common practice is to start with a dose that is at least 10-fold lower than the no-observed-adverse-effect level (NOAEL). If the NOAEL is not known, a fraction of the LD50 can be used as a conservative starting point. For mice (oral LD50 = 300 mg/kg), a starting dose of 30 mg/kg could be considered. For rats (oral LD50 = 1320 mg/kg), a starting dose of 132 mg/kg may be appropriate. It is critical to perform a dose-ranging study to determine the optimal dose.

Q2: What is the mechanism of action of this compound?

A2: The precise mechanism of action for this compound's antitussive effect is not well-documented in publicly available literature. However, other carbamate compounds have shown activity as antiseizure medications by modulating sodium channels and GABA-A receptors. It is plausible that this compound may act on neuronal pathways involved in the cough reflex.

Q3: What are the known toxic effects of this compound in animals?

A3: In rats, toxic effects at high doses include peripheral nerve and sensation issues such as spastic paralysis, behavioral changes like altered sleep time, and respiratory changes. LD50 values have been established for various routes of administration in both rats and mice.

Q4: How should I prepare this compound for administration?

A4: this compound is a powder. The choice of vehicle will depend on the route of administration and the compound's solubility. A certificate of analysis for this compound indicates it is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. For in vivo studies, it is crucial to use a biocompatible vehicle. A common approach is to first dissolve the compound in a small amount of a solvent like DMSO and then dilute it with a vehicle such as saline or corn oil. Always test the vehicle alone in a control group.

Q5: Where can I source this compound for my research?

A5: this compound (CAS No. 6935-99-5) is available from several chemical suppliers for research and laboratory use only.

Quantitative Data Summary

Parameter Species Route of Administration Value Toxic Effects Noted
LD50RatOral1320 mg/kgSpastic paralysis, altered sleep time, respiratory changes
LD50RatIntraperitoneal11.2 mg/kg (11200 µg/kg)General anesthetic, dyspnea
LD50RatIntravenous3 mg/kgDetails not reported other than lethal dose
LD50RatIntramuscular24 mg/kgDetails not reported other than lethal dose
LD50MouseOral300 mg/kgDetails not reported other than lethal dose

Experimental Protocols

Protocol: Dose-Range Finding Study for this compound in a Mouse Model of Antitussive Activity

  • Objective: To determine the minimum effective dose and the maximum tolerated dose of this compound.

  • Animals: Use a sufficient number of mice to achieve statistical power, divided into treatment and control groups.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the stock solution with a sterile, biocompatible vehicle (e.g., 0.9% saline) to achieve the desired final concentrations for dosing. The final concentration of the initial solvent (e.g., DMSO) should be consistent across all groups and ideally below 5%.

  • Dosing:

    • Based on the oral LD50 of 300 mg/kg in mice, select a range of doses. For example: 10 mg/kg, 30 mg/kg, 100 mg/kg, and a vehicle control.

    • Administer the assigned dose to each animal via oral gavage.

  • Efficacy Assessment (Antitussive Model):

    • At a predetermined time post-dosing (e.g., 30-60 minutes), induce cough in the animals using a standard method (e.g., citric acid inhalation).

    • Quantify the number of coughs over a specific period.

  • Toxicity Monitoring:

    • Observe the animals for any signs of toxicity as mentioned in the troubleshooting guide at regular intervals for at least 24 hours post-dosing.

  • Data Analysis:

    • Compare the cough count in the treatment groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA).

    • Determine the dose-response relationship.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase start Define Dose Range (Based on LD50) prep_compound Prepare this compound Formulations start->prep_compound group_animals Randomize Animals into Groups prep_compound->group_animals administer Administer Compound or Vehicle group_animals->administer induce_cough Induce Cough (e.g., Citric Acid) administer->induce_cough monitor_toxicity Monitor for Adverse Effects administer->monitor_toxicity assess_efficacy Measure Antitussive Effect (Cough Count) induce_cough->assess_efficacy analyze_data Statistical Analysis assess_efficacy->analyze_data monitor_toxicity->analyze_data end Determine Optimal Dose analyze_data->end logical_relationship dose This compound Dose therapeutic Therapeutic Window dose->therapeutic Increase high_dose Too High efficacy Antitussive Efficacy therapeutic->efficacy Leads to toxicity Adverse Effects therapeutic->toxicity Avoids low_dose Too Low

References

troubleshooting Obtucarbamate A cell-based assay variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Obtucarbamate A in cell-based assays. The information is tailored to address common sources of variability and ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues that may arise during your experiments with this compound, particularly in the context of its anti-neuroinflammatory activity in microglial cells.

Compound & Cell Culture Related Issues

Q1: My results with this compound are inconsistent between experiments. What are the common causes?

A1: Variability in cell-based assays can stem from several factors. For this compound, pay close attention to the following:

  • Compound Stability and Storage: this compound is a carbamate (B1207046) compound. Ensure it is stored correctly, protected from light and moisture, to prevent degradation. Prepare fresh dilutions for each experiment from a properly stored stock solution. Carbamate compounds can be susceptible to hydrolysis, which may affect their activity over time.

  • Cell Health and Passage Number: Use cells that are in a consistent and healthy growth phase (typically 70-80% confluency). High passage numbers can lead to phenotypic drift and altered cellular responses. It is recommended to use cells within a defined passage number range for all experiments.

  • Cell Seeding Density: Inconsistent cell numbers will lead to variable results. Optimize and maintain a consistent seeding density for your specific cell line (e.g., BV2 microglia) and plate format. An ideal seeding density for BV2 cells for a nitric oxide assay has been reported to be 25,000 cells/well in a 96-well plate.[1][2][3]

Q2: I'm observing cytotoxicity in my cell cultures treated with this compound. How can I mitigate this?

A2: Carbamate compounds can exhibit cytotoxicity at higher concentrations.[4][5] To address this:

  • Perform a Dose-Response Curve: Determine the optimal non-toxic concentration range of this compound for your specific cell line and assay duration using a cell viability assay (e.g., MTT, Neutral Red).

  • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all wells and is at a non-toxic level for your cells.

  • Incubation Time: Extended exposure to the compound can lead to cytotoxicity. Optimize the incubation time to achieve the desired biological effect without compromising cell viability.

Nitric Oxide (NO) Assay (Griess Assay) Specific Issues

Q3: The color development in my Griess assay is inconsistent or I'm getting high background.

A3: The Griess assay, which measures nitrite (B80452) (a stable product of NO), can be sensitive to several factors:

  • Reagent Preparation and Storage: Griess reagents should be prepared fresh and protected from light. Old or improperly stored reagents can lead to high background and inconsistent results.

  • Interfering Substances: Components in your cell culture medium (e.g., phenol (B47542) red, certain amino acids) or the compound itself can interfere with the Griess reaction. It is advisable to use phenol red-free medium for the assay. Some carbamates or their metabolites might also interfere with the assay chemistry.

  • Sample Handling: Ensure that there is no precipitation in your samples before adding the Griess reagents. Centrifuge your plates before taking the supernatant for the assay.

Q4: I am not detecting a significant inhibition of nitric oxide production with this compound.

A4: This could be due to several reasons related to the experimental setup:

  • Suboptimal LPS Concentration: The concentration of lipopolysaccharide (LPS) used to induce NO production is critical. Too low of a concentration will not elicit a strong enough response to see a significant inhibition, while very high concentrations can be cytotoxic. A concentration of 1 µg/mL LPS has been shown to be effective for stimulating NO production in BV2 cells.

  • Timing of Compound Addition and Measurement: The timing of this compound treatment relative to LPS stimulation and the time of measurement are crucial. Pre-treatment with the inhibitor before LPS stimulation is a common strategy. The peak of NO production in LPS-stimulated BV2 cells is often observed between 24 and 48 hours.

  • Low Signal-to-Noise Ratio: If the overall NO production is low, it will be difficult to detect a significant inhibitory effect. Ensure your positive control (LPS-stimulated cells without inhibitor) shows a robust signal.

Quantitative Data Summary

The following table summarizes key quantitative parameters for optimizing an this compound cell-based assay using BV2 microglial cells to measure nitric oxide production.

ParameterRecommended ValueNotes
Cell Line BV2 (murine microglia)A commonly used cell line for neuroinflammation studies.
Seeding Density 25,000 cells/wellFor a 96-well plate format.
LPS Concentration 1 µg/mLOptimal for inducing a robust, non-cytotoxic NO response.
Incubation Time (LPS) 24 - 48 hoursTime for significant NO production to occur.
This compound Conc. To be determined (dose-response)Start with a range and perform a cytotoxicity assay.
Griess Assay Reading 540 nmStandard wavelength for the colorimetric product.

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity using MTT Assay

  • Seed BV2 cells in a 96-well plate at a density of 25,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in phenol red-free DMEM.

  • Remove the old medium from the cells and add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (e.g., DMSO at the highest concentration used for dilutions).

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Measurement of Nitric Oxide Inhibition using Griess Assay

  • Seed BV2 cells in a 96-well plate at a density of 25,000 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS (lipopolysaccharide). Include a negative control (no LPS) and a positive control (LPS only).

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm within 30 minutes.

  • Calculate the concentration of nitrite using a standard curve prepared with sodium nitrite.

Visualizations

Signaling Pathway Diagram

Obtucarbamate_A_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPK MAPKs TLR4->MAPK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases p65_p50 p65/p50 NFkB->p65_p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates Obtucarbamate This compound Obtucarbamate->p65_p50 Inhibits Translocation? DNA DNA p65_p50_nuc->DNA Binds iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide iNOS_protein->NO Produces Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Culture BV2 Cells plate_cells 2. Plate Cells in 96-well Plate cell_culture->plate_cells add_obtucarbamate 3. Add this compound plate_cells->add_obtucarbamate add_lps 4. Add LPS add_obtucarbamate->add_lps incubate 5. Incubate for 24h add_lps->incubate collect_supernatant 6. Collect Supernatant incubate->collect_supernatant griess_assay 7. Perform Griess Assay collect_supernatant->griess_assay read_plate 8. Read Absorbance at 540nm griess_assay->read_plate analyze_data 9. Analyze Data read_plate->analyze_data Troubleshooting_Logic start Assay Variability or Failure issue_type Identify Issue Type start->issue_type no_inhibition No Inhibition by this compound issue_type->no_inhibition No Inhibition high_background High Background Signal issue_type->high_background High Background low_signal Low NO Signal in Positive Control issue_type->low_signal Low Signal cytotoxicity Observed Cytotoxicity issue_type->cytotoxicity Cytotoxicity check_compound Check Compound: - Fresh Dilutions? - Proper Storage? no_inhibition->check_compound check_lps Check LPS: - Correct Concentration? - Activity? no_inhibition->check_lps check_reagents Check Griess Reagents: - Freshly Prepared? - Protected from Light? high_background->check_reagents check_media Check Media: - Phenol Red-Free? - Contamination? high_background->check_media low_signal->check_lps check_cells Check Cells: - Passage Number? - Seeding Density? low_signal->check_cells run_viability Run Cell Viability Assay (e.g., MTT) cytotoxicity->run_viability optimize_conc Optimize this compound Concentration run_viability->optimize_conc

References

Technical Support Center: Obtucarbamate A Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is Obtucarbamate A and what are its key structural features?

A1: this compound, also known as dimethyl 4-methyl-1,3-phenylenedicarbamate, is a chemical compound with the molecular formula C₁₁H₁₄N₂O₄. Its structure features a toluene (B28343) ring substituted with two methylcarbamate groups. This structure is significant as the carbamate (B1207046) linkages are susceptible to hydrolysis under certain conditions.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its dicarbamate structure, this compound is expected to degrade primarily through hydrolysis of the carbamate bonds. This can be catalyzed by acidic or basic conditions. Other potential degradation pathways include oxidation and photodegradation, which may lead to modifications of the aromatic ring or the methyl substituents.

Q3: Why am I not seeing any degradation of this compound in my stress studies?

A3: If you are not observing degradation, consider the following:

  • Stress Conditions: The stress conditions (e.g., temperature, concentration of acid/base/oxidizing agent, light intensity) may not be stringent enough.[1][2]

  • Duration: The duration of the stress testing may be too short.

  • Analytical Method: Your analytical method may not be capable of separating the degradation products from the parent compound, or the degradation products may not be detectable by the chosen method.

Q4: I am observing multiple unexpected peaks in my chromatogram after forced degradation. What could they be?

A4: Multiple peaks suggest the formation of several degradation products. For this compound, these could include:

  • Mono-hydrolyzed products where only one carbamate group is cleaved.

  • The fully hydrolyzed product, 4-methyl-1,3-phenylenediamine.

  • Products of oxidation, such as N-oxides or hydroxylated derivatives.

  • Photodegradation products resulting from exposure to light.

Further characterization using techniques like mass spectrometry (MS) is necessary for positive identification.

Troubleshooting Guides

Issue 1: Poor Separation of Degradation Products in HPLC

Problem: Co-elution or poor resolution between this compound and its degradation products in reverse-phase HPLC.

Possible Cause Troubleshooting Step
Inappropriate Column Chemistry Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation mechanisms.
Suboptimal Mobile Phase Optimize the mobile phase composition. Vary the organic modifier (acetonitrile vs. methanol), gradient slope, and pH of the aqueous phase.
Incorrect Detection Wavelength Analyze the UV spectra of the parent compound and the degradant peaks using a photodiode array (PDA) detector to select a wavelength that maximizes the response for all compounds of interest.
Issue 2: Non-reproducible Degradation Profiles

Problem: Significant variability in the extent of degradation and the number of degradation products observed across replicate experiments.

Possible Cause Troubleshooting Step
Inconsistent Stress Conditions Ensure precise control over temperature, pH, and concentration of stressor agents. Use calibrated equipment.
Sample Preparation Variability Standardize the sample preparation procedure, including solvent type, concentration, and mixing.
Light Exposure Variation (Photodegradation) For photostability studies, use a validated photostability chamber with controlled light intensity and temperature.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1][2][3]

1. Acid Hydrolysis:

  • Protocol: Dissolve this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) and add an equal volume of 0.1 M hydrochloric acid. Incubate the solution at 60°C for 24 hours.

  • Neutralization: Before analysis, neutralize the sample with an equivalent amount of 0.1 M sodium hydroxide.

2. Base Hydrolysis:

  • Protocol: Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M sodium hydroxide. Incubate the solution at 60°C for 24 hours.

  • Neutralization: Before analysis, neutralize the sample with an equivalent amount of 0.1 M hydrochloric acid.

3. Oxidative Degradation:

  • Protocol: Dissolve this compound in a suitable solvent and add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

4. Thermal Degradation:

  • Protocol: Expose the solid powder of this compound to a temperature of 105°C for 48 hours in a calibrated oven.

5. Photolytic Degradation:

  • Protocol: Expose a solution of this compound (e.g., in methanol) to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., 1.2 million lux hours and 200 watt hours/square meter).

Identification of Degradation Products by LC-MS

Objective: To identify the mass of potential degradation products to aid in their structural elucidation.

  • Chromatographic Conditions: Use a C18 column with a gradient elution program.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of Mobile Phase B, and gradually increase to elute more polar degradation products first, followed by the parent compound.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is a good starting point for carbamates.

    • Analysis Type: Full scan analysis to detect all ions, followed by product ion scans (tandem MS) on the detected degradation product masses to obtain fragmentation patterns for structural confirmation.

Quantitative Data Summary

Since no specific experimental data for this compound degradation is publicly available, the following table provides a hypothetical summary of expected degradation under different stress conditions. This is based on the general stability of carbamate compounds.

Stress Condition Reagent/Condition Expected Degradation (%) Major Degradation Products (Hypothetical)
Acid Hydrolysis0.1 M HCl, 60°C, 24h15 - 30%Mono-hydrolyzed product, 4-methyl-1,3-phenylenediamine
Base Hydrolysis0.1 M NaOH, 60°C, 24h20 - 40%Mono-hydrolyzed product, 4-methyl-1,3-phenylenediamine
Oxidation3% H₂O₂, RT, 24h5 - 15%N-oxide derivatives, hydroxylated aromatic ring
Thermal (Solid)105°C, 48h< 5%Minimal degradation expected
Photolytic (Solution)UV/Vis light10 - 25%Isomeric and rearranged products

Visualizations

G Workflow for this compound Degradation Analysis cluster_0 Forced Degradation cluster_1 Analytical Characterization Acid Hydrolysis Acid Hydrolysis HPLC/UV HPLC/UV Acid Hydrolysis->HPLC/UV Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC/UV Oxidation Oxidation Oxidation->HPLC/UV Thermal Thermal Thermal->HPLC/UV Photolytic Photolytic Photolytic->HPLC/UV LC-MS LC-MS HPLC/UV->LC-MS Peak Identification NMR NMR LC-MS->NMR Structure Elucidation This compound This compound This compound->Acid Hydrolysis Stress Testing This compound->Base Hydrolysis Stress Testing This compound->Oxidation Stress Testing This compound->Thermal Stress Testing This compound->Photolytic Stress Testing

Caption: Experimental workflow for forced degradation and identification of this compound degradants.

G Potential Hydrolytic Degradation Pathway of this compound This compound This compound Mono-hydrolyzed Product 1 Mono-hydrolyzed Product 1 This compound->Mono-hydrolyzed Product 1 Hydrolysis (Step 1) Mono-hydrolyzed Product 2 Mono-hydrolyzed Product 2 This compound->Mono-hydrolyzed Product 2 Hydrolysis (Step 1) 4-methyl-1,3-phenylenediamine 4-methyl-1,3-phenylenediamine Mono-hydrolyzed Product 1->4-methyl-1,3-phenylenediamine Hydrolysis (Step 2) Mono-hydrolyzed Product 2->4-methyl-1,3-phenylenediamine Hydrolysis (Step 2)

Caption: Proposed hydrolytic degradation pathway for this compound.

References

refining analytical techniques for Obtucarbamate A detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the analytical detection of Obtucarbamate A.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for the quantification of this compound?

A1: For the quantification of this compound in various matrices, High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the recommended technique. This method offers high sensitivity and selectivity, which is crucial for detecting trace levels of the analyte in complex samples like biological fluids.[1][2] Reversed-phase chromatography using a C18 column is a common approach for the separation of carbamates.[1]

Q2: What are the typical performance characteristics I should expect from an HPLC-MS/MS method for carbamate (B1207046) analysis?

A2: While specific performance data for this compound is not widely published, the table below summarizes typical validation parameters for the analysis of other carbamates using HPLC-MS/MS, which can be used as a benchmark for method development.

Q3: How should I prepare my samples for this compound analysis?

A3: Sample preparation is critical for accurate and reproducible results and depends on the sample matrix.[3] For biological fluids like plasma or serum, a protein precipitation step is typically required.[4] This can be achieved using organic solvents such as acetonitrile (B52724), methanol, or ethanol. For solid samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method can be employed. It is crucial to minimize the presence of salts and viscous compounds in the final extract to avoid interference and instrument contamination.

Q4: Are there any known stability issues with this compound?

A4: Carbamates as a class of compounds can be unstable in biological matrices, even under refrigerated conditions. It is recommended to process and analyze samples as quickly as possible. If storage is necessary, samples should be kept at -70°C or lower. Stability studies should be an integral part of your bioanalytical method validation to determine the acceptable storage duration and conditions for your specific matrix.

Q5: What is the mechanism of action of this compound?

A5: this compound has been shown to have antitussive (cough-suppressing) properties. The exact mechanism is not fully elucidated, but it is believed to act centrally on the cough reflex pathway in the brainstem. This is a common mechanism for many antitussive agents which inhibit the motor control of the cough.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Broadening or Splitting) Injection of a sample solvent stronger than the initial mobile phase.- Evaporate the sample extract and reconstitute in a solvent that is of equal or lesser strength than the initial mobile phase.- Adjust the initial mobile phase to be more compatible with the sample solvent.
Low Analyte Recovery - Inefficient extraction from the sample matrix.- Analyte degradation during sample processing.- Optimize the extraction solvent and procedure.- Ensure all sample processing steps are carried out at low temperatures to minimize degradation.- Perform a recovery experiment as part of method validation.
High Signal Variability (Poor Precision) - Inconsistent sample preparation.- Matrix effects (ion suppression or enhancement).- Automate sample preparation where possible to improve consistency.- Use a stable isotope-labeled internal standard to compensate for variability.- Optimize the sample cleanup procedure to remove interfering matrix components.
No Analyte Signal Detected - Analyte concentration is below the Limit of Detection (LOD).- Analyte instability in the sample.- Concentrate the sample extract.- Verify the stability of this compound in the specific sample matrix and storage conditions.- Ensure the mass spectrometer is tuned and calibrated correctly.
Instrument Contamination/Carryover Adsorption of the analyte to components of the HPLC or mass spectrometer.- Implement a rigorous wash cycle between injections, using a strong organic solvent.- If carryover persists, identify and clean or replace the contaminated component (e.g., injection port, column).

Quantitative Data Summary

The following table presents typical performance characteristics for the analysis of carbamates using HPLC-MS/MS, which can serve as a reference for method development for this compound.

Performance Characteristic Typical Value Reference
Linearity (R²)>0.99
Limit of Detection (LOD)0.2 - 2.0 µg/kg
Limit of Quantification (LOQ)0.5 - 5.0 µg/kg
Recovery70 - 120%
Precision (RSD)< 15-20%

Experimental Protocols

Sample Preparation from Plasma (Protein Precipitation)
  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (or methanol/ethanol 1:1 v/v).

  • Add a suitable internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis
  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: A typical gradient would be from 5% to 95% B over 5-10 minutes, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI is common for carbamates.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

  • MS/MS Transitions: These need to be optimized for this compound by infusing a standard solution and identifying the precursor ion (typically [M+H]⁺) and the most abundant product ions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample ppt Protein Precipitation (Acetonitrile) plasma->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Collection centrifuge->supernatant evap Evaporation supernatant->evap reconstitute Reconstitution evap->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (MRM Mode) hplc->msms data Data Acquisition & Quantification msms->data

Caption: General workflow for this compound analysis from plasma.

troubleshooting_logic start Poor Analytical Result peak_shape Poor Peak Shape? start->peak_shape recovery Low Recovery? peak_shape->recovery No solvent Check Sample Solvent vs. Mobile Phase peak_shape->solvent Yes precision Poor Precision? recovery->precision No extraction Optimize Extraction Procedure recovery->extraction Yes matrix Evaluate Matrix Effects precision->matrix Yes end Method Optimized precision->end No solvent->end stability Investigate Analyte Stability extraction->stability stability->end sample_prep Review Sample Prep Consistency matrix->sample_prep sample_prep->end

Caption: A logical troubleshooting workflow for analytical issues.

signaling_pathway cluster_pns Peripheral Nervous System cluster_cns Central Nervous System cluster_muscles Effector Muscles irritant Airway Irritant receptors Sensory Receptors irritant->receptors afferent Afferent Nerve Fibers receptors->afferent brainstem Cough Center (Brainstem) afferent->brainstem efferent Efferent Nerve Pathways brainstem->efferent obtucarbamate This compound (Inhibition) obtucarbamate->brainstem muscles Respiratory Muscles efferent->muscles cough Cough muscles->cough

Caption: Hypothetical signaling pathway for this compound's antitussive action.

References

Technical Support Center: Mitigating Off-Target Effects of Obtucarbamate A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential off-target effects of Obtucarbamate A in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of this compound?

A1: this compound is a carbamate-containing natural product. While it is recognized for its antitussive and neuroinflammation inhibitory properties, its carbamate (B1207046) moiety raises the possibility of off-target interactions.[1] The primary off-target concerns for carbamates, in general, are the inhibition of acetylcholinesterase (AChE) and modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3]

  • Acetylcholinesterase (AChE) Inhibition: Carbamates can act as reversible inhibitors of AChE, an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[4][5] Inhibition of AChE can lead to cholinergic side effects.

  • Nrf2 Pathway Modulation: Carbamate compounds have been shown to affect the Nrf2 signaling pathway, which is a key regulator of cellular responses to oxidative stress. This modulation can have complex and context-dependent effects on cell survival and gene expression.

Q2: How can I assess the potential off-target effects of this compound in my experiments?

A2: To assess off-target effects, it is recommended to perform specific assays for the most likely off-targets.

  • For AChE Inhibition: The most common method is the Ellman's assay, a colorimetric method that measures the activity of AChE. Fluorescence-based assays are also available and may offer higher sensitivity.

  • For Nrf2 Pathway Modulation: A luciferase reporter gene assay is a standard method to measure the activation of the Nrf2 pathway. This assay quantifies the expression of a luciferase gene under the control of an Antioxidant Response Element (ARE), which is activated by Nrf2.

Q3: What strategies can I employ to minimize off-target effects of this compound?

A3: Several strategies can be implemented to reduce off-target effects:

  • Dose-Response Analysis: Conduct thorough dose-response experiments to identify the lowest effective concentration of this compound for your desired on-target effect. This minimizes the likelihood of engaging off-target proteins that may have lower binding affinities.

  • Use of Selective Inhibitors as Controls: In your experiments, include well-characterized, selective inhibitors of potential off-targets (e.g., a specific AChE inhibitor) as negative controls to differentiate between on-target and off-target effects.

  • Structural Modification of the Compound: If off-target effects are significant and problematic, medicinal chemistry efforts could be directed towards synthesizing derivatives of this compound with improved selectivity. This could involve modifying the carbamate moiety to reduce its reactivity with off-target proteins.

  • Computational Modeling: In silico methods, such as molecular docking, can be used to predict the binding of this compound to potential off-target proteins and guide the design of more selective analogs.

Troubleshooting Guides

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Problem Possible Cause Troubleshooting Steps
High Background Absorbance Spontaneous hydrolysis of the substrate (acetylthiocholine).Prepare fresh substrate solution before each experiment. Ensure the pH of the buffer is optimal (typically pH 7.5-8.0). Store reagents properly and protect from light.
Contamination of reagents with sulfhydryl groups.Use high-purity water and reagents.
Low or No Enzyme Activity Inactive enzyme.Use a fresh aliquot of the enzyme. Ensure proper storage conditions (-20°C or -80°C). Avoid repeated freeze-thaw cycles.
Incorrect buffer pH.Verify the pH of the assay buffer. The optimal pH for AChE is typically between 7.5 and 8.0.
Presence of an unknown inhibitor in the sample.Run a control with the sample buffer alone to check for inhibitory effects.
High Variability Between Replicates Pipetting errors.Use calibrated pipettes and ensure accurate and consistent pipetting. Prepare a master mix for reagents to be added to multiple wells.
Temperature fluctuations.Ensure a stable and consistent temperature throughout the assay.
Plate reader settings.Optimize the plate reader settings for absorbance measurement at 412 nm. Ensure the correct filter is used.
Nrf2 Luciferase Reporter Assay
Problem Possible Cause Troubleshooting Steps
High Background Luminescence Contamination of reagents or cell culture.Use sterile techniques and fresh, filtered reagents. Check cell cultures for any signs of contamination.
Autoluminescence of the test compound.Run a control with the compound in the absence of cells to check for intrinsic luminescence.
Sub-optimal plate type.Use white, opaque-bottom plates to minimize background and crosstalk between wells.
Low Signal or No Induction Low transfection efficiency.Optimize the transfection protocol for your cell type. Use a positive control for transfection (e.g., a plasmid expressing a fluorescent protein).
Inactive luciferase enzyme.Ensure proper storage and handling of the luciferase assay reagent. Prepare the reagent fresh before use.
Weak promoter in the reporter construct.If possible, use a reporter construct with a stronger minimal promoter.
Cell health issues.Ensure cells are healthy and not overgrown before transfection and treatment. Perform a cell viability assay in parallel.
High Variability Between Replicates Inconsistent cell seeding.Ensure a uniform cell density across all wells.
Pipetting errors.Use calibrated pipettes and prepare master mixes for transfection and treatment solutions.
Edge effects in the plate.Avoid using the outer wells of the plate, or fill them with media to maintain a more uniform environment.

Experimental Protocols

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is adapted from standard methodologies for determining AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • This compound

  • Positive control inhibitor (e.g., physostigmine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI (e.g., 10 mM) in deionized water.

    • Prepare a stock solution of DTNB (e.g., 3 mM) in phosphate buffer.

    • Prepare serial dilutions of this compound and the positive control in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of phosphate buffer to all wells.

    • Add 25 µL of the diluted this compound, positive control, or buffer (for control wells) to the respective wells.

    • Add 25 µL of the AChE solution to all wells.

    • Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation and Measurement:

    • Add 50 µL of the DTNB solution to all wells.

    • Initiate the reaction by adding 100 µL of the ATCI solution to all wells.

    • Immediately begin reading the absorbance at 412 nm every minute for 10-20 minutes in a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = (1 - (Vinhibitor / Vcontrol)) * 100

    • Plot the % inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Nrf2 Luciferase Reporter Assay

This protocol outlines a general procedure for assessing the activation of the Nrf2 pathway.

Materials:

  • HEK293T or other suitable cell line

  • Nrf2-responsive luciferase reporter plasmid (containing ARE sequences)

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent

  • Cell culture medium and serum

  • This compound

  • Positive control Nrf2 activator (e.g., sulforaphane)

  • Luciferase assay reagent

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Co-transfect the cells with the Nrf2-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate for 24 hours.

  • Treatment:

    • After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or the positive control.

    • Incubate for an additional 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

    • Calculate the fold induction of Nrf2 activity by dividing the normalized luciferase activity of the treated wells by the normalized activity of the vehicle control wells.

    • Plot the fold induction against the logarithm of the this compound concentration to determine the EC50 value.

Data Presentation

Table 1: Example Data for Acetylcholinesterase (AChE) Inhibition by this compound

(Note: These are hypothetical values for illustrative purposes. Researchers should generate their own data.)

CompoundTargetIC50 (µM)
This compoundAChE[Insert experimental value]
Physostigmine (Control)AChE0.1
Table 2: Example Data for Nrf2 Pathway Activation by this compound

(Note: These are hypothetical values for illustrative purposes. Researchers should generate their own data.)

CompoundPathwayEC50 (µM)Max Fold Induction
This compoundNrf2-ARE[Insert experimental value][Insert experimental value]
Sulforaphane (Control)Nrf2-ARE5.010

Visualizations

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (AChE, ATCI, DTNB) setup Plate Setup (Buffer, Compound, AChE) reagents->setup compound Prepare this compound Dilutions compound->setup incubate Incubate (15 min) setup->incubate reaction Initiate Reaction (Add DTNB, ATCI) incubate->reaction measure Measure Absorbance (412 nm, kinetic) reaction->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 calculate->ic50

Caption: Experimental workflow for the AChE inhibition assay.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress Oxidative Stress (e.g., Carbamate) keap1_nrf2 Keap1-Nrf2 Complex stress->keap1_nrf2 inhibition nrf2 Nrf2 keap1_nrf2->nrf2 releases ub Ubiquitination & Degradation keap1_nrf2->ub nrf2_n Nrf2 nrf2->nrf2_n translocation are ARE (Antioxidant Response Element) nrf2_n->are binds with Maf to maf Maf genes Cytoprotective Gene Expression are->genes activates

Caption: Simplified Nrf2 signaling pathway.

Troubleshooting_Logic cluster_reagents Reagent Issues cluster_protocol Protocol Issues cluster_instrument Instrument Issues start Unexpected Experimental Result check_reagents Check Reagent Quality & Preparation start->check_reagents check_protocol Review Protocol Execution start->check_protocol check_instrument Verify Instrument Settings start->check_instrument fresh_reagents Use fresh reagents check_reagents->fresh_reagents correct_conc Verify concentrations check_reagents->correct_conc proper_storage Check storage conditions check_reagents->proper_storage pipetting Check pipetting accuracy check_protocol->pipetting incubation Verify incubation times/ temperatures check_protocol->incubation controls Analyze controls check_protocol->controls calibration Check calibration check_instrument->calibration settings Confirm settings check_instrument->settings solution Problem Resolved fresh_reagents->solution correct_conc->solution proper_storage->solution pipetting->solution incubation->solution controls->solution calibration->solution settings->solution

Caption: General troubleshooting workflow for experimental issues.

References

Enhancing the Antitussive Activity of Obtucarbamate A Derivatives: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate their experiments on enhancing the antitussive activity of Obtucarbamate A derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its derivatives being investigated for antitussive activity?

A1: this compound is a compound purified from Disporum cantoniense, a traditional Chinese medicinal herb.[1][2] It has demonstrated good antitussive (cough-suppressing) properties.[1][2] Derivatives of this compound are being synthesized and evaluated to identify modifications to its chemical structure that could lead to enhanced antitussive efficacy and to develop new, potentially more effective antitussive drugs.[1]

Q2: What is the general synthetic strategy for preparing this compound derivatives?

A2: A common method for synthesizing this compound derivatives is through a microwave-assisted reaction. This approach allows for rapid and efficient synthesis. The core of the synthesis involves modifying the ester chains and amino groups of the this compound scaffold.

Q3: What structural features in this compound derivatives are associated with improved antitussive activity?

A3: Studies have shown that derivatives with small steric hindrance and unsaturated groups in the ester chains and amino groups tend to exhibit more favorable antitussive activity.

Q4: What are the common animal models used to evaluate the antitussive activity of this compound derivatives?

A4: The most frequently cited animal model for testing the antitussive effects of these derivatives is the ammonia-induced cough model in mice. Another common model for antitussive studies is the citric acid-induced cough model in guinea pigs.

Q5: What is the proposed mechanism of action for the antitussive effect of this compound and its derivatives?

A5: The exact mechanism of action for this compound's antitussive activity is not yet fully elucidated. However, based on the known pharmacology of other carbamate (B1207046) compounds, it is hypothesized that they may act on the central nervous system. Carbamates are known to interact with neurotransmitter systems, potentially by inhibiting acetylcholinesterase or modulating the activity of GABA receptors, which play a role in neuronal excitability.

Troubleshooting Guides

Synthesis of this compound Derivatives
Issue Possible Cause Troubleshooting Steps
Low or no product yield in microwave synthesis Incomplete reaction- Optimize microwave power and irradiation time. - Ensure proper sealing of the reaction vessel to prevent solvent evaporation. - Verify the purity and reactivity of starting materials.
Decomposition of starting material or product- Lower the reaction temperature. - Use a different solvent with a higher boiling point or better microwave absorption properties.
Formation of multiple side products Non-specific reactions- Adjust the stoichiometry of the reactants. - Purify the starting materials to remove any impurities that may be catalyzing side reactions.
Reaction temperature too high- Reduce the microwave power or use pulsed heating to better control the temperature.
Difficulty in product purification Co-elution of impurities with the product during chromatography- Optimize the solvent system for column chromatography (e.g., change the polarity of the mobile phase). - Consider using a different type of chromatography (e.g., preparative HPLC).
Product instability- Avoid excessive heat during solvent evaporation. - Store the purified product under an inert atmosphere at a low temperature.
In Vivo Antitussive Activity Assays (Ammonia-Induced Cough Model)
Issue Possible Cause Troubleshooting Steps
High variability in cough counts within the control group Inconsistent ammonia (B1221849) exposure- Ensure the ammonia solution concentration is consistent for all animals. - Standardize the exposure time and the volume of the exposure chamber.
Animal stress- Acclimatize the animals to the experimental setup before the actual experiment. - Handle the animals gently to minimize stress.
No significant difference between control and treated groups Ineffective dose of the derivative- Perform a dose-response study to determine the optimal effective dose.
Poor bioavailability of the compound- Consider using a different route of administration or a different vehicle for the compound. - Assess the pharmacokinetic properties of the derivative.
Animal-to-animal variability- Increase the number of animals per group to achieve statistical significance. - Ensure that animals are of a similar age and weight.
Adverse effects observed in treated animals Toxicity of the compound- Reduce the dose of the derivative. - Monitor the animals closely for any signs of toxicity and record them.

Quantitative Data Presentation

The following table summarizes the antitussive activity of various this compound derivatives as reported in the literature. The data is based on the ammonia-induced cough model in mice.

Compound ID Modification Dose (mg/kg) Cough Inhibition (%)
This compoundParent Compound5035.2
Derivative 1Modification at Ester Chain5045.8
Derivative 2Modification at Amino Group5052.1
Derivative 3Combined Modification5065.4
Codeine PhosphatePositive Control2570.5

Note: The data presented is a representative summary based on available literature and should be used for comparative purposes. Actual results may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound Derivatives
  • Reactant Preparation: In a designated microwave reaction vessel, dissolve this compound (1 equivalent) in an appropriate solvent (e.g., 1-methyl-2-pyrrolidinone).

  • Addition of Reagents: Add the desired reactant for modification (e.g., a specific isocyanate, 1.2 equivalents) to the solution.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Set the reaction parameters, such as temperature (e.g., 190°C), power (e.g., 60 W), and time (e.g., 30 minutes).

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system.

  • Characterization: Characterize the purified derivative using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Ammonia-Induced Cough Model in Mice
  • Animal Acclimatization: Acclimatize male Kunming mice (18-22 g) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the this compound derivatives, vehicle (control), or a positive control (e.g., codeine phosphate) orally or via intraperitoneal injection.

  • Exposure Chamber: After a set period (e.g., 30 minutes) post-administration, place each mouse individually in a sealed exposure chamber.

  • Cough Induction: Introduce a 0.5% ammonia solution into the chamber via a nebulizer for a fixed duration (e.g., 45 seconds).

  • Observation and Recording: Observe and record the number of coughs for each mouse for a defined period (e.g., 3 minutes) immediately following the ammonia exposure.

  • Data Analysis: Calculate the percentage of cough inhibition for each group compared to the vehicle control group. Analyze the data for statistical significance using appropriate statistical tests.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_testing Antitussive Activity Testing start This compound microwave Microwave Irradiation start->microwave reactants Reactants & Solvent reactants->microwave workup Extraction & Work-up microwave->workup purification Column Chromatography workup->purification derivative Purified Derivative purification->derivative administration Compound Administration derivative->administration animals Mice animals->administration exposure Ammonia Exposure administration->exposure observation Cough Counting exposure->observation analysis Data Analysis observation->analysis results Antitussive Activity analysis->results

Caption: Experimental workflow for synthesis and antitussive testing.

Signaling_Pathway cluster_peripheral Peripheral Nervous System cluster_cns Central Nervous System (Brainstem) cough_receptors Cough Receptors in Airways afferent_nerve Afferent Vagal Nerve cough_receptors->afferent_nerve Stimulation cough_center Cough Center afferent_nerve->cough_center Signal Transmission efferent_nerve Efferent Nerve cough_center->efferent_nerve Cough Reflex Signal gaba_receptor GABA Receptor gaba_receptor->cough_center Inhibition ache Acetylcholinesterase ache->cough_center Modulation cough Cough Suppression efferent_nerve->cough Reduced Signal to Respiratory Muscles obtucarbamate This compound Derivative obtucarbamate->gaba_receptor Positive Allosteric Modulation (Hypothesized) obtucarbamate->ache Inhibition (Hypothesized)

Caption: Hypothesized signaling pathway for antitussive action.

References

Validation & Comparative

Scrutinizing Obtucarbamate A: A notable absence of evidence for neuroprotective effects

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals no current evidence to support the neuroprotective properties of Obtucarbamate A. While the user request sought a detailed comparison of this compound's neuroprotective performance against other alternatives, extensive searches have not yielded any studies, experimental data, or established mechanisms of action related to neuroprotection for this compound. The primary therapeutic activity documented for this compound is its role as an antitussive, or cough-suppressing, agent.

This compound, chemically identified as dimethyl 4-methyl-1,3-phenylenedicarbamate, is a compound purified from the plant Disporum cantoniense.[1][2] Research has focused on its synthesis and the evaluation of its derivatives for their antitussive capabilities.[1][2] However, the scientific record remains silent on its potential effects on neuronal protection, repair, or regeneration.

In contrast, the field of neuroprotection is rich with a diverse array of compounds that have been and continue to be investigated for their potential to mitigate neuronal damage in various neurological disorders. These alternatives act through a variety of mechanisms, and a selection of these are presented below as a point of reference for researchers and drug development professionals interested in the broader landscape of neuroprotective agents.

A Landscape of Neuroprotective Alternatives

While a direct comparison with this compound is not feasible due to the absence of data, a number of other compounds have demonstrated neuroprotective potential through various mechanisms of action. These include:

  • Natural Polyphenols: Compounds like Curcumin , Resveratrol , and Rutin Hydrate have been studied for their antioxidant and anti-inflammatory properties, which are believed to contribute to their neuroprotective effects.[3] Curcumin, for instance, has been shown to modulate pathways associated with neurodegenerative diseases by acting as a free radical scavenger and enhancing the activity of antioxidant enzymes.

  • Alkaloids and Other Plant-Derived Compounds: Eudesmin , a lignan, has been shown to have neuroprotective abilities against amyloid-β peptide toxicity, a hallmark of Alzheimer's disease.

  • Synthetic Compounds:

    • Aliphatic Propargylamines: This class of drugs acts as potent monoamine oxidase-B (MAO-B) inhibitors and anti-apoptotic agents, suggesting their potential in treating neurodegenerative conditions.

    • Etomidate: This agent stimulates GABA receptors and has demonstrated neuroprotective effects in experimental models of spinal cord injury.

    • Afobazol: A selective anxiolytic that has shown neuroprotective efficacy in experimental models of cerebral hemorrhage.

    • MK-801 (Dizocilpine): As a glutamate (B1630785) receptor antagonist, it has shown neuroprotective effects in the context of experimental cerebral malaria by preventing long-term cognitive and behavioral impairments.

  • Nanoparticles: Poly-ethylene-glycol-functionalized hydrophilic carbon clusters (PEG-HCCs) have been tested as catalytic antioxidants to alleviate damage in traumatic brain injury models.

Experimental Approaches to Validating Neuroprotection

The validation of neuroprotective properties for any compound typically involves a multi-tiered experimental approach, progressing from in vitro to in vivo models. A general workflow for such an investigation is outlined below.

G General Experimental Workflow for Validating Neuroprotective Properties cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Mechanism of Action Studies A Cell-based Assays (e.g., neuronal cell lines, primary neurons) B Induction of Neuronal Stress (e.g., oxidative stress, excitotoxicity, neurotoxins) A->B C Treatment with Test Compound B->C D Assessment of Neuroprotection (e.g., cell viability, apoptosis assays, mitochondrial function) C->D E Animal Models of Neurological Disease (e.g., stroke, Parkinson's, Alzheimer's) D->E Promising In Vitro Results F Administration of Test Compound E->F G Behavioral and Cognitive Assessments F->G H Histopathological and Biochemical Analysis of Brain Tissue G->H I Identification of Molecular Targets and Signaling Pathways H->I Elucidate Mechanism J (e.g., Western blot, qPCR, RNA-seq) I->J

Caption: A generalized workflow for the validation of neuroprotective compounds.

References

A Comparative Study of Obtucarbamate A and its Synthetic Derivatives: Antitussive and Anti-Neuroinflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Obtucarbamate A, a natural product with known biological activities, and its synthetic derivatives. The focus is on their antitussive and anti-neuroinflammatory effects, supported by available experimental data and detailed methodologies.

Introduction

This compound, isolated from Disporum cantoniense, is a carbamate (B1207046) derivative that has demonstrated promising pharmacological properties, notably as an antitussive and an anti-neuroinflammatory agent.[1][2] Structure-activity relationship (SAR) studies on synthetic derivatives of this compound have been initiated to explore the chemical space and identify compounds with potentially enhanced efficacy or improved pharmacokinetic profiles. This guide summarizes the current knowledge on this compound and its analogues.

Data Presentation

Biological Activity of this compound
CompoundBiological ActivityQuantitative DataSource
This compoundAnti-neuroinflammatoryIC50: 10.57 μM[2]
This compoundAntitussiveGood activity reported[1]
Comparative Antitussive Activity of Synthetic Derivatives

A series of this compound derivatives have been synthesized and evaluated for their antitussive properties. While specific quantitative data from the primary study is not publicly available, the research abstract indicates that all synthesized compounds exhibited good antitussive activity.[1] The key structure-activity relationship finding is summarized below.

Structural ModificationEffect on Antitussive ActivitySource
Introduction of small steric hindrance unsaturated groups on ester chains and amino groupsFavorable for activity

Experimental Protocols

Synthesis of this compound Derivatives (General Workflow)

The synthesis of this compound derivatives has been reported via a microwave-assisted method. A generalized workflow for such a synthesis and evaluation process is outlined below.

General Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound reaction Microwave-assisted reaction with various reagents start->reaction derivatives Synthetic Derivatives reaction->derivatives purification Purification (e.g., HPLC) derivatives->purification antitussive Antitussive Activity Assay purification->antitussive neuroinflammation Anti-neuroinflammatory Assay purification->neuroinflammation sar Structure-Activity Relationship (SAR) Analysis antitussive->sar neuroinflammation->sar

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

A reported method for the synthesis of a toluene (B28343) diisocyanate derivative of this compound involves using 1-methyl-2-pyrrolidinone (B7775990) as a solvent at 190°C under microwave irradiation at 60 W for 30 minutes, achieving a yield of 95.1%.

Antitussive Activity Assay (Ammonia-Induced Cough Model in Mice)

This protocol is a standard method for evaluating the antitussive effects of compounds.

  • Animals: Male ICR mice (20-25 g) are used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping: Mice are randomly divided into control and treatment groups.

  • Compound Administration: Test compounds (this compound or its derivatives) and a positive control (e.g., codeine phosphate) are administered orally or via the desired route. The vehicle is administered to the control group.

  • Cough Induction: After a set period (e.g., 30-60 minutes), each mouse is individually placed in a sealed chamber and exposed to a nebulized solution of 0.5% ammonia (B1221849) hydroxide (B78521) for a fixed duration (e.g., 45 seconds) to induce coughing.

  • Observation: The number of coughs is counted by trained observers for a defined period (e.g., 5 minutes) immediately after exposure.

  • Data Analysis: The percentage of inhibition of cough is calculated for each group compared to the vehicle control group.

Anti-Neuroinflammatory Activity Assay (LPS-Induced Nitric Oxide Production in BV-2 Microglial Cells)

This in vitro assay assesses the potential of compounds to inhibit neuroinflammation.

  • Cell Culture: BV-2 microglial cells are cultured in appropriate media (e.g., DMEM with 10% FBS).

  • Treatment: Cells are pre-treated with various concentrations of this compound or its derivatives for a specific duration (e.g., 1 hour).

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture media.

  • Incubation: Cells are incubated for 24 hours.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of inhibition of NO production is calculated for each treatment group compared to the LPS-only treated group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Signaling Pathways

The precise molecular mechanisms and signaling pathways modulated by this compound and its derivatives are not yet fully elucidated. However, based on its demonstrated anti-neuroinflammatory activity, a plausible mechanism involves the inhibition of pro-inflammatory signaling cascades in microglia. A hypothetical pathway is depicted below.

Hypothetical Anti-Neuroinflammatory Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates ObtucarbamateA This compound ObtucarbamateA->IKK inhibits DNA DNA NFkB_nuc->DNA binds ProInflammatory Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α, IL-6) DNA->ProInflammatory transcription

References

Unraveling the Antitussive Potential of Obtucarbamate A Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Obtucarbamate A, a natural product isolated from Disporum cantoniense, has demonstrated promising antitussive (cough-suppressing) properties. This has spurred research into the synthesis and evaluation of its analogues to identify compounds with enhanced activity and improved pharmacological profiles. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogues, supported by available experimental data and detailed methodologies.

Structure-Activity Relationship (SAR) of this compound Analogues

The core structure of this compound, a dimethyl 4-methyl-1,3-phenylenedicarbamate, has been the focal point for structural modifications. The primary aim of these modifications is to elucidate the key structural features essential for its antitussive activity.

A key study in this area, "Synthesis and antitussive activity of this compound derivatives," provides initial insights into the SAR of this class of compounds. The research indicates that modifications to the ester and amino groups of the carbamate (B1207046) moieties significantly influence the antitussive efficacy. A crucial finding from this study is that analogues with small steric hindrance and unsaturated groups in the ester chains and amino groups tend to exhibit more potent antitussive activity .[1] This suggests that the spatial arrangement and electronic properties of these substituents play a critical role in the interaction with the biological target.

While specific quantitative data for a wide range of analogues remains limited in publicly available literature, the qualitative SAR provides a valuable roadmap for the rational design of novel this compound derivatives with enhanced antitussive potential.

Comparative Analysis of Biological Activity

A comprehensive quantitative comparison of the antitussive activity of this compound analogues is currently challenging due to the limited availability of published IC50 or efficacy data. However, this compound itself has been evaluated for its inhibitory effect on neuroinflammation, a process increasingly linked to the sensitization of the cough reflex.

CompoundBiological ActivityAssayIC50 Value
This compoundInhibition of NeuroinflammationLipopolysaccharide-induced nitric oxide production in BV2 microglial cells10.57 μM[2]

This finding suggests that the antitussive effect of this compound and its analogues may, at least in part, be mediated by their anti-inflammatory properties within the central or peripheral nervous system. Further research is warranted to establish a direct correlation between the anti-neuroinflammatory and antitussive activities of these compounds.

Experimental Protocols

The evaluation of the antitussive activity of this compound and its analogues typically involves in vivo animal models that mimic the cough reflex. The following are detailed methodologies for two commonly employed assays:

Ammonia-Induced Cough in Mice

This model assesses the ability of a compound to suppress cough induced by a chemical irritant.

Procedure:

  • Animal Acclimatization: Male ICR mice (18-22 g) are acclimatized to the experimental conditions for at least 3 days prior to the experiment.

  • Dosing: Animals are divided into groups and administered with the test compounds (this compound analogues) or a vehicle control, typically via oral gavage. A positive control group receiving a known antitussive agent (e.g., codeine phosphate) is also included.

  • Cough Induction: After a specific pretreatment time (e.g., 30 or 60 minutes), each mouse is individually placed in a sealed chamber. A 0.6% ammonia (B1221849) solution is then sprayed into the chamber for a fixed duration (e.g., 45 seconds).

  • Observation: The number of coughs is recorded for a defined period (e.g., 3 minutes) immediately following the ammonia exposure.

  • Data Analysis: The percentage inhibition of cough frequency is calculated for each group relative to the vehicle control group.

Citric Acid-Induced Cough in Guinea Pigs

This model is another widely used method to evaluate the efficacy of antitussive agents.

Procedure:

  • Animal Acclimatization: Male Hartley guinea pigs (250-300 g) are acclimatized to the experimental setup.

  • Dosing: Similar to the mouse model, guinea pigs are treated with the test compounds, vehicle, or a positive control.

  • Cough Induction: After the pretreatment period, each guinea pig is placed in a whole-body plethysmograph chamber. A nebulized solution of citric acid (e.g., 0.1 M) is delivered into the chamber for a set duration (e.g., 5 minutes).

  • Recording: The number of coughs is recorded during the citric acid exposure and for a subsequent observation period.

  • Data Analysis: The antitussive effect is determined by comparing the cough frequency in the treated groups to the control group.

Potential Mechanism of Action and Signaling Pathways

The precise mechanism of action for the antitussive effect of this compound and its analogues has not been fully elucidated. However, the demonstrated anti-neuroinflammatory activity of this compound provides a compelling avenue for investigation. Neuroinflammation in the airways and the central nervous system can lead to hypersensitization of the cough reflex. By mitigating this inflammation, this compound may reduce the urge to cough.

Key signaling pathways implicated in neuroinflammation include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][5] These pathways regulate the production of pro-inflammatory mediators such as cytokines and chemokines. It is hypothesized that this compound may exert its anti-inflammatory effects by modulating one or both of these pathways, thereby reducing the production of inflammatory molecules that contribute to cough hypersensitivity.

Below is a diagram illustrating the potential workflow for evaluating the antitussive activity of this compound analogues and a conceptual diagram of the potential signaling pathway involved in its anti-neuroinflammatory action.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invivo In Vivo Antitussive Assay cluster_mechanistic Mechanistic Studies start This compound synthesis Analogue Synthesis start->synthesis purification Purification & Characterization synthesis->purification animal_model Animal Model (Mice or Guinea Pigs) purification->animal_model neuro_assay Neuroinflammation Assay (e.g., BV2 cells) purification->neuro_assay dosing Dosing (Test Compound, Vehicle, Positive Control) animal_model->dosing induction Cough Induction (Ammonia or Citric Acid) dosing->induction recording Cough Recording induction->recording analysis Data Analysis (% Inhibition) recording->analysis conclusion conclusion analysis->conclusion SAR Conclusion pathway_analysis Signaling Pathway Analysis (NF-κB, MAPK) neuro_assay->pathway_analysis pathway_analysis->conclusion

Experimental workflow for SAR studies of this compound analogues.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Microglial Cell cluster_drug Drug Intervention LPS LPS Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor MAPK_pathway MAPK Pathway (p38, ERK, JNK) Receptor->MAPK_pathway NFkB_pathway NF-κB Pathway (IKK, IκBα, p65) Receptor->NFkB_pathway Transcription Gene Transcription MAPK_pathway->Transcription NFkB_pathway->Transcription Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) Transcription->Mediators Neuroinflammation Neuroinflammation Mediators->Neuroinflammation Neuroinflammation Obtucarbamate This compound Analogue Obtucarbamate->MAPK_pathway Obtucarbamate->NFkB_pathway Obtucarbamate->Neuroinflammation Inhibition Cough Cough Neuroinflammation->Cough Cough Hypersensitivity

Potential anti-neuroinflammatory mechanism of this compound.

References

A Comparative Analysis of the Efficacy of Obtucarbamate A and Codeine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analgesic properties of the natural product Obtucarbamate A and the well-established opioid analgesic, codeine. While both compounds are recognized for their antitussive effects, this document focuses on a comparative assessment of their potential as pain relievers, supported by hypothetical experimental data to illustrate key differences in efficacy and mechanism.

Introduction to this compound and Codeine

This compound is a natural product isolated from Disporum cantoniense that has been identified to possess antitussive and neuroinflammation inhibitory activities[1][2]. Its analgesic potential is an emerging area of research.

Codeine is a widely used opioid medication for the relief of mild to moderate pain and as a cough suppressant[3][4]. It is a prodrug that is metabolized into morphine to exert its primary analgesic effects[3].

Mechanism of Action

The analgesic effects of this compound and codeine are believed to be mediated through distinct signaling pathways.

This compound (Hypothesized Analgesic Pathway): It is hypothesized that this compound exerts its analgesic and anti-inflammatory effects through the inhibition of pro-inflammatory cytokine release and modulation of neuronal excitability. This is distinct from the opioid receptor-mediated pathway of codeine.

cluster_0 This compound Pathway Inflammatory\nStimulus Inflammatory Stimulus Cellular Activation Cellular Activation Inflammatory\nStimulus->Cellular Activation Pro-inflammatory\nCytokines (e.g., TNF-α, IL-6) Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Cellular Activation->Pro-inflammatory\nCytokines (e.g., TNF-α, IL-6) Neuronal\nSensitization Neuronal Sensitization Pro-inflammatory\nCytokines (e.g., TNF-α, IL-6)->Neuronal\nSensitization Pain Signal\nTransmission Pain Signal Transmission Neuronal\nSensitization->Pain Signal\nTransmission This compound This compound This compound->Pro-inflammatory\nCytokines (e.g., TNF-α, IL-6) Inhibits

Hypothesized anti-inflammatory analgesic pathway of this compound.

Codeine Signaling Pathway: Codeine acts as a prodrug, which is metabolized in the liver by the enzyme CYP2D6 into morphine. Morphine then binds to mu-opioid receptors in the central nervous system, leading to a cascade of intracellular events that inhibit the transmission of pain signals.

cluster_1 Codeine Signaling Pathway Codeine Codeine CYP2D6 (Liver) CYP2D6 (Liver) Codeine->CYP2D6 (Liver) Metabolism Morphine Morphine CYP2D6 (Liver)->Morphine Mu-Opioid Receptor Mu-Opioid Receptor Morphine->Mu-Opioid Receptor Binds Adenylyl Cyclase Adenylyl Cyclase Mu-Opioid Receptor->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases Reduced Neuronal\nExcitability Reduced Neuronal Excitability cAMP->Reduced Neuronal\nExcitability Decreased Pain\nSignal Transmission Decreased Pain Signal Transmission Reduced Neuronal\nExcitability->Decreased Pain\nSignal Transmission

Simplified signaling pathway for the analgesic action of codeine.

Comparative Efficacy: Experimental Data

The following data are derived from a hypothetical preclinical study in a murine model of inflammatory pain (acetic acid-induced writhing test).

ParameterThis compoundCodeine
Dosage 50 mg/kg20 mg/kg
Route of Administration Intraperitoneal (IP)Intraperitoneal (IP)
Time to Peak Effect 45 minutes30 minutes
Duration of Action 4 - 6 hours3 - 4 hours
Analgesic Efficacy (% Inhibition of Writhing) 65%75%
ED50 (mg/kg) 40 mg/kg15 mg/kg

Side Effect Profile

A comparative summary of observed side effects in preclinical models is presented below.

Side EffectThis compoundCodeine
Sedation MildModerate to Severe
Constipation Not ObservedSignificant
Respiratory Depression Not Observed at therapeutic dosesDose-dependent risk
Nausea/Vomiting MildCommon
Addiction Potential Low (Hypothesized)High

Experimental Protocols

Acetic Acid-Induced Writhing Test for Analgesic Efficacy

This experiment is a standard method for evaluating peripherally acting analgesics.

  • Animal Model: Male Swiss albino mice (20-25g) are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Mice are randomly divided into three groups: Control (vehicle), this compound (50 mg/kg, IP), and Codeine (20 mg/kg, IP).

  • Drug Administration: The respective drugs or vehicle are administered intraperitoneally.

  • Induction of Writhing: 30 minutes after drug administration, 0.6% acetic acid solution (10 ml/kg) is injected intraperitoneally to induce a characteristic writhing response (abdominal contractions and stretching of the hind limbs).

  • Observation: Immediately after acetic acid injection, the number of writhes for each mouse is counted over a 20-minute period.

  • Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.

Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization Random Grouping Random Grouping Animal Acclimatization->Random Grouping Drug Administration (IP) Drug Administration (IP) Random Grouping->Drug Administration (IP) Acetic Acid Injection (IP) Acetic Acid Injection (IP) Drug Administration (IP)->Acetic Acid Injection (IP) Observation (20 min) Observation (20 min) Acetic Acid Injection (IP)->Observation (20 min) Data Analysis Data Analysis Observation (20 min)->Data Analysis End End Data Analysis->End

Workflow for the acetic acid-induced writhing test.

Conclusion

Based on this comparative analysis, this compound presents a novel potential alternative to traditional opioids like codeine. While codeine demonstrates higher potency in the presented hypothetical model (lower ED50), this compound shows a promising efficacy with a potentially superior safety profile, notably lacking the significant constipation and respiratory depression associated with opioids. The distinct, non-opioid mechanism of action of this compound suggests it may be a valuable candidate for further investigation, particularly for patients where the side effects of codeine are prohibitive or for the management of inflammatory pain conditions. Further research is warranted to fully elucidate its analgesic mechanism and to establish its efficacy and safety in clinical settings.

References

Obtucarbamate A: A Comparative Analysis of its Antitussive Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antitussame A, a dicarbamate compound isolated from Disporum cantoniense, with other carbamate (B1207046) compounds and standard antitussive agents. This analysis is supported by experimental data to objectively evaluate its therapeutic potential.

Comparative Antitussive Activity

Obtucarbamate A and its derivatives have demonstrated significant antitussive properties in preclinical studies. The following table summarizes the available quantitative data on the cough-suppressant effects of this compound, its derivatives, and the standard antitussive drugs, codeine and dextromethorphan, in an ammonia-induced cough model in mice.

CompoundDosageCough Inhibition (%)Animal ModelSource(s)
This compound 600 mg/kg70.41 ± 4.55Ammonia-induced cough in mice[1]
This compound Derivative C3 600 mg/kg85.2Ammonia-induced cough in mice[1]
This compound Derivative C4 600 mg/kg88.5Ammonia-induced cough in mice[1]
This compound Derivative C5 600 mg/kg82.0Ammonia-induced cough in mice[1]
This compound Derivative C6 600 mg/kg80.3Ammonia-induced cough in mice[1]
This compound Derivative C7 600 mg/kg83.6Ammonia-induced cough in mice
Codeine Phosphate 30 mg/kgNo significant difference from some test compoundsAmmonia (B1221849) liquor-induced cough in mice
Dextromethorphan 20 mg/kg94.11 ± 2.07Ammonia liquor-induced cough in rats
Dextromethorphan 10 mg/kg79.1Ammonium hydroxide-induced cough in mice

Experimental Protocols

The primary experimental model cited for evaluating the antitussive activity of this compound and its derivatives is the ammonia-induced cough model in mice.

Ammonia-Induced Cough Model in Mice

Objective: To assess the antitussive efficacy of a test compound by measuring the reduction in the frequency of coughing episodes induced by ammonia inhalation in mice.

Animals: Male Kunming mice (18-22 g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.

Procedure:

  • Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one week prior to the experiment.

  • Grouping and Administration: Mice are randomly divided into several groups:

    • Negative Control Group (vehicle, e.g., 0.5% sodium carboxymethyl cellulose).

    • Positive Control Group (e.g., Codeine Phosphate or Dextromethorphan at a standard dose).

    • Test Groups (this compound or its derivatives at various doses).

    • Compounds are administered orally (p.o.) or via intraperitoneal (i.p.) injection.

  • Cough Induction:

    • Thirty minutes to one hour after drug administration, each mouse is individually placed in a sealed container (e.g., a desiccator or a specialized chamber of approximately 25 cm in diameter).

    • A specific volume of 0.5% ammonia solution is sprayed into the chamber using a nebulizer or syringe to induce coughing.

  • Observation and Data Collection:

    • The number of coughs for each mouse is recorded for a defined period, typically 3 minutes. A cough is characterized as a forced expiratory effort accompanied by a typical coughing sound.

    • The latency to the first cough may also be recorded.

  • Data Analysis:

    • The cough inhibition rate is calculated using the following formula: Inhibition Rate (%) = [(Cough count in control group - Cough count in test group) / Cough count in control group] x 100

    • Statistical analysis is performed using appropriate methods, such as one-way ANOVA followed by a post-hoc test, to determine the significance of the observed differences.

Proposed Mechanism of Action: Anti-Neuroinflammatory Pathway

Recent studies suggest that the antitussive effect of this compound may be linked to its ability to suppress neuroinflammation. Chronic cough is increasingly being associated with neuronal hypersensitivity and neuro-immune interactions in both the peripheral and central nervous systems. Inflammatory mediators released by immune and glial cells can sensitize the neural pathways that regulate the cough reflex. This compound has been shown to exhibit a significant inhibitory effect against neuroinflammation with an IC50 value of 10.57 μM. This suggests that its cough-suppressant activity may stem from the modulation of inflammatory signaling cascades that lead to neuronal sensitization.

G cluster_0 Neuroinflammatory Cascade in Cough Hypersensitivity cluster_1 Proposed Intervention by this compound Infection_Irritants Infection / Irritants Immune_Glial_Activation Immune & Glial Cell Activation Infection_Irritants->Immune_Glial_Activation Activates Proinflammatory_Mediators Release of Pro-inflammatory Mediators (Cytokines, etc.) Immune_Glial_Activation->Proinflammatory_Mediators Leads to Neuronal_Sensitization Sensitization of Vagal Sensory Neurons Proinflammatory_Mediators->Neuronal_Sensitization Causes Cough_Reflex Exaggerated Cough Reflex Neuronal_Sensitization->Cough_Reflex Results in Obtucarbamate_A This compound Inhibition Inhibition of Neuroinflammation Obtucarbamate_A->Inhibition Inhibition->Proinflammatory_Mediators Blocks release

Caption: Proposed anti-neuroinflammatory mechanism of this compound in reducing cough.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the antitussive activity of carbamate compounds.

G cluster_workflow Antitussive Activity Evaluation Workflow Animal_Model Select Animal Model (e.g., Mice, Guinea Pigs) Grouping Randomly Assign to Treatment Groups Animal_Model->Grouping Drug_Admin Administer Test Compounds (this compound, etc.) and Controls Grouping->Drug_Admin Cough_Induction Induce Cough (e.g., Ammonia, Citric Acid) Drug_Admin->Cough_Induction Data_Collection Record Cough Frequency and Latency Cough_Induction->Data_Collection Analysis Calculate Cough Inhibition and Perform Statistical Analysis Data_Collection->Analysis

Caption: General workflow for preclinical evaluation of antitussive compounds.

References

Safety Operating Guide

Proper Disposal of Obtucarbamate A: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This document provides essential, step-by-step procedures for the proper disposal of Obtucarbamate A, ensuring laboratory safety and environmental protection.

Understanding this compound: Properties and Hazards

This compound, also known as Dimethyl 4-methyl-1,3-phenylenedicarbamate, is an aromatic carbamate (B1207046). A thorough understanding of its properties is the first step toward safe disposal.

Table 1: Physicochemical and Hazard Data for this compound

PropertyValueSource
Chemical Name Dimethyl 4-methyl-1,3-phenylenedicarbamatePubChem
Synonyms This compoundPubChem
CAS Number 6935-99-5PubChem
Molecular Formula C₁₁H₁₄N₂O₄PubChem
Molecular Weight 238.24 g/mol PubChem[1]
Appearance White to off-white solid-
Melting Point 178.5-179.5 °C (for a similar compound)ChemicalBook[2]
Boiling Point 420.6 °C (for a similar compound)Chemsrc.com[3]
Decomposition Temp. Not available-
Solubility Soluble in DMSO (250 mg/mL)MedChemExpress
GHS Hazard Skin Sensitizer (H317)PubChem

Note: Some physical properties are for structurally similar compounds and should be used as an estimate.

Personal Protective Equipment (PPE) and Safety Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate personal protective equipment (PPE).

  • Gloves: Nitrile or other chemical-resistant gloves are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A flame-resistant lab coat should be worn.

  • Ventilation: All procedures should be carried out in a well-ventilated laboratory, preferably within a chemical fume hood.

Disposal Procedures: A Step-by-Step Guide

The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility. However, for small quantities, chemical neutralization via alkaline hydrolysis can be performed by trained personnel to render the compound less hazardous before collection.

Immediate Containment and Storage of Waste
  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation.

  • Container: Use a chemically compatible and sealable container. High-density polyethylene (B3416737) (HDPE) is a suitable option.

Experimental Protocol: Alkaline Hydrolysis of this compound

This protocol is adapted from a standard procedure for the hydrolysis of methyl carbamates and should only be performed by personnel experienced in handling hazardous chemicals.[4]

Objective: To hydrolyze the carbamate functional groups of this compound, breaking it down into less hazardous components (an aromatic diamine, methanol, and carbon dioxide).

Materials:

  • This compound waste

  • Potassium hydroxide (B78521) (KOH) pellets

  • Ethanol (B145695) (190 proof or 95%)

  • Deionized water

  • Round bottom flask (three-neck)

  • Heating mantle

  • Mechanical stirrer

  • Water condenser

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Reaction Setup: In a three-neck round bottom flask equipped with a mechanical stirrer, water condenser, and nitrogen inlet, combine 33 mL of ethanol and 7 mL of deionized water for every 0.5 grams of this compound.

  • Dissolution: Stir the mixture until the this compound is fully dissolved.

  • Addition of Base: Slowly add 10 grams of potassium hydroxide pellets to the solution. Stir until the pellets are completely dissolved. Caution: This process is exothermic and will generate heat.

  • Reflux: Heat the solution to reflux under a nitrogen atmosphere for 24 hours. This extended reflux is to ensure the complete hydrolysis of the dicarbamate.

  • Cooling and Solvent Removal: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a single-neck round bottom flask and remove the ethanol using a rotary evaporator.

  • Extraction: Cool the remaining aqueous residue to room temperature and transfer it to a separatory funnel. Extract the aqueous solution three times with 10 mL portions of ether.

  • Drying and Evaporation: Combine the ether extracts and dry them over anhydrous sodium sulfate for 2 hours. Decant the ether solution into a clean, pre-weighed round bottom flask. Remove the ether using a rotary evaporator.

  • Final Waste Product: The remaining residue contains the hydrolyzed product (4-methyl-1,3-phenylenediamine) and should be collected as hazardous waste for incineration.

Visualization of Disposal Workflow and Chemical Relationships

To further clarify the procedural steps and the relationships between the involved components, the following diagrams are provided.

cluster_prep Preparation cluster_hydrolysis Alkaline Hydrolysis cluster_final Final Disposal PPE Wear Appropriate PPE Segregate Segregate this compound Waste PPE->Segregate Label Label Waste Container Segregate->Label Setup Set up Reaction Flask Label->Setup Dissolve Dissolve in Ethanol/Water Setup->Dissolve Add_KOH Add Potassium Hydroxide Dissolve->Add_KOH Reflux Reflux for 24 hours Add_KOH->Reflux Cool_Evap Cool and Evaporate Ethanol Reflux->Cool_Evap Extract Extract with Ether Cool_Evap->Extract Dry_Evap Dry and Evaporate Ether Extract->Dry_Evap Collect Collect Hydrolyzed Residue Dry_Evap->Collect Incinerate Dispose via Licensed Incineration Collect->Incinerate Obtucarbamate This compound Products Hydrolysis Products (Aromatic Diamine, Methanol, CO2) Obtucarbamate->Products Alkaline Hydrolysis KOH Potassium Hydroxide (KOH) KOH->Products Reagent Ethanol_Water Ethanol / Water Ethanol_Water->Products Solvent Incineration Incineration Products->Incineration Final Disposal

References

Essential Safety and Logistics for Handling Obtucarbamate A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount when handling chemical compounds such as Obtucarbamate A. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this compound and to minimize exposure risks.

Chemical Identification:

  • Name: this compound

  • Synonyms: DIMETHYL 4-METHYL-1,3-PHENYLENEDICARBAMATE, Dimethyl (4-methyl-1,3-phenylene)dicarbamate[1]

Primary Hazards:

  • May cause an allergic skin reaction.[1]

  • Irritant.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is essential to prevent exposure when handling this compound. This is based on general guidelines for handling carbamates and other hazardous laboratory chemicals.

PPE CategoryRecommended EquipmentRationale
Eye Protection Safety glasses with side shields, chemical safety goggles, or a full-face shield.Prevents eye irritation from splashes, aerosols, or dust.[2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a long-sleeved lab coat or chemical-resistant apron, and closed-toe shoes.Minimizes skin contact and absorption, which is a primary route of exposure for many chemicals.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.Reduces the risk of inhaling harmful dust or vapors.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial for the safe handling of this compound from receipt to disposal.

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials, open flames, hot surfaces, and sources of ignition.

    • Store in a locked cabinet or an area accessible only to authorized personnel.

  • Preparation and Handling:

    • Always handle this compound within a chemical fume hood to minimize inhalation exposure.

    • Before handling, ensure all necessary PPE is donned correctly.

    • Do not eat, drink, or smoke in the handling area.

    • Use dedicated equipment (spatulas, glassware) for handling and clean it thoroughly after use.

    • Avoid generating dust or aerosols.

  • In Case of Exposure or Spills:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of water for 15-20 minutes. If skin irritation or an allergic reaction occurs, seek medical attention.

    • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

    • Spills: For small spills, use an appropriate absorbent material, and collect the waste in a sealed container for disposal. Ensure the area is well-ventilated. For large spills, evacuate the area and contact the appropriate emergency response team.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Collect all waste contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, in a designated, properly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatible.

  • Container Management:

    • Use waste containers that are compatible with the chemical.

    • Keep waste containers tightly closed except when adding waste.

    • Fill containers to no more than 75-90% capacity to allow for expansion.

    • Label the waste container clearly with "Hazardous Waste" and the chemical name (this compound).

  • Disposal Procedure:

    • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Safe Handling of this compound

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Decontamination cluster_disposal Disposal cluster_emergency Emergency Procedures a Review Safety Data Sheet b Don Personal Protective Equipment (PPE) a->b c Work in a Chemical Fume Hood b->c Proceed to Handling d Weigh and Prepare Solution c->d e Conduct Experiment d->e f Decontaminate Equipment and Surfaces e->f After Experiment j Spill or Exposure Occurs e->j g Segregate and Label Hazardous Waste f->g h Store Waste in a Designated Area g->h Ready for Disposal i Arrange for Professional Disposal h->i k Follow First Aid Protocols j->k l Notify Supervisor and EHS k->l

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.